Technical Documentation Center

Pyrazinamine, 6-(methylthio)- (9CI) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrazinamine, 6-(methylthio)- (9CI)
  • CAS: 3430-08-8

Core Science & Biosynthesis

Foundational

6-(Methylthio)pyrazin-2-amine Synthesis: Mechanistic Pathways, Protocol Optimization, and Pharmacological Applications

Executive Summary The compound 6-(methylthio)pyrazin-2-amine (CAS No. 3430-08-8) is a highly versatile heteroaromatic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(methylthio)pyrazin-2-amine (CAS No. 3430-08-8) is a highly versatile heteroaromatic building block. As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of mixing reagents, but as a strategic manipulation of electron density across a pyrazine ring. This technical guide details a robust, self-validating two-step synthetic pathway starting from commercially available 2,6-dichloropyrazine. By carefully controlling nucleophilic aromatic substitution ( SN​Ar ) kinetics, we can achieve high regioselectivity and excellent overall yields.

Pharmacological Grounding & Structural Rationale

Pyrazine derivatives are privileged scaffolds in medicinal chemistry. The 2-amino-6-substituted pyrazine motif is frequently utilized in the development of 1 for treating anxiety and depression[1], as well as in the design of 2 for oncology applications[2].

The structural logic of 6-(methylthio)pyrazin-2-amine is twofold:

  • The Amine (-NH₂): Acts as a primary vector for downstream functionalization (e.g., amide couplings, Buchwald-Hartwig cross-couplings) and serves as a critical hydrogen bond donor in target binding pockets.

  • The Methylthio (-SMe): Modulates the lipophilicity (LogP) of the molecule, improving membrane permeability while acting as a weak hydrogen bond acceptor.

Retrosynthetic Analysis & Mechanistic Logic

The most efficient route to 6-(methylthio)pyrazin-2-amine relies on the sequential, regioselective displacement of chlorides from 2,6-dichloropyrazine via SN​Ar .

Causality in Reaction Ordering: Why not introduce the methylthio group first? If 2,6-dichloropyrazine is reacted with sodium thiomethoxide (NaSMe) initially, the strong nucleophilicity of the thiolate rapidly leads to over-substitution, yielding 2,6-bis(methylthio)pyrazine. Conversely, ammonia is a harder, weaker nucleophile. The initial monoamination is highly controlled[3]. Once the amine is installed, its lone pair donates electron density into the pyrazine ring via resonance (+M effect). This dramatically raises the LUMO energy of the ring, effectively deactivating the remaining chlorine against further attack by weak nucleophiles. To overcome this deactivation for the second step, we deploy a highly reactive nucleophile (NaSMe) under harsh thermal conditions[4].

SynthesisLogic SM 2,6-Dichloropyrazine (Starting Material) Step1 NH3 / MeOH 100°C, Sealed Tube SM->Step1 SNAr (Monoamination) Int 2-Amino-6-chloropyrazine (Intermediate) Step1->Int SNAr (Monoamination) Step2 NaSMe / DMF 140°C, 12h Int->Step2 SNAr (Thioetherification) Prod 6-(Methylthio)pyrazin-2-amine (Target Product) Step2->Prod SNAr (Thioetherification)

Two-step SNAr synthetic pathway for 6-(methylthio)pyrazin-2-amine.

Detailed Synthetic Methodologies

Step 1: Regioselective Monoamination

Objective: Synthesis of 2-amino-6-chloropyrazine. Protocol:

  • Setup: Charge a heavy-walled pressure vessel with 2,6-dichloropyrazine (1.0 equiv).

  • Reagent Addition: Add a 7N solution of ammonia in methanol (5.0 equiv). Causality: Excess ammonia acts as both the nucleophile and an acid scavenger for the generated HCl, driving the equilibrium forward.

  • Reaction: Seal the vessel securely and heat to 100 °C for 12 hours. Causality: A sealed tube is mandatory to prevent the escape of volatile ammonia gas at elevated temperatures, maintaining the high localized concentration required for SN​Ar [3].

  • Workup: Cool the vessel to room temperature before carefully venting. Concentrate the mixture under reduced pressure to remove methanol and residual ammonia.

  • Isolation: Partition the crude residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate as a pale solid.

Step 2: Thioetherification via High-Temperature SN​Ar

Objective: Synthesis of 6-(methylthio)pyrazin-2-amine. Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chloropyrazine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add4 (NaSMe) (2.2 equiv) in one portion[4].

  • Reaction: Heat the reaction mixture to 140 °C and stir overnight (approx. 12–16 hours). Causality: The high temperature is required to overcome the resonance deactivation of the pyrazine ring caused by the amino group.

  • Quench: Cool the mixture to room temperature and quench by diluting with an equal volume of water. This solubilizes the inorganic salts (NaCl) and forces the organic product out of the DMF phase.

  • Extraction: Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to strip away residual DMF from the organic phase.

  • Purification: Dry over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

Workflow Reaction Reaction Mixture (Product, DMF, NaSMe, NaCl) Quench Quench with H2O Extract with EtOAc Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgPhase Organic Phase (EtOAc + Product) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (H2O + DMF + NaCl) PhaseSep->AqPhase Bottom Layer (Waste) Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash Evap Solvent Evaporation Wash->Evap Pure Purified Product Evap->Pure

Aqueous workup and phase separation logic for the thioetherification step.

Reaction Optimization Data

The thioetherification step is highly sensitive to solvent and temperature. The table below summarizes the optimization parameters required to achieve maximum conversion.

EntrySolventTemperature (°C)NaSMe (equiv.)Time (h)Yield (%)Mechanistic Observation
1THF65 (Reflux)1.52415%Insufficient thermal energy to overcome ring deactivation.
2DMF1001.51865%Polar aprotic solvent accelerates SN​Ar , but conversion remains incomplete.
3 DMF 140 2.2 12 88% Optimal conditions. Excess reagent compensates for thiolate oxidation at high heat[4].

Analytical Characterization Expectations

To self-validate the success of the synthesis, the following analytical signatures should be confirmed:

  • LC-MS: Expected [M+H]+ at m/z 142.0. The disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) from the intermediate confirms complete thioetherification.

  • 1H NMR (DMSO-d6): The pyrazine ring protons will appear as two distinct singlets (or doublets with very small coupling constants) in the aromatic region (~7.5–8.0 ppm). The amine (-NH₂) protons will appear as a broad singlet (~6.5 ppm, integrating for 2H), and the newly installed methylthio group will appear as a sharp singlet in the aliphatic region (~2.4 ppm, integrating for 3H).

References

  • [1] Substituted aryl 1,4-pyrazine derivatives. WO2003045924A1. Google Patents. 1

  • [4] The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. 4

  • [3] Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI Molecules. 3

  • [2] PIM kinase inhibitors and methods of their use. US8822497B2. Google Patents. 2

Sources

Exploratory

Lipophilicity and Pharmacokinetic Profile of 6-(Methylthio)pyrazin-2-amine: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the pyrazine scaffold serves as a privileged structure, frequently utilized in the development of kinase inhibitors, antitubercular agents, and CNS-active therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazine scaffold serves as a privileged structure, frequently utilized in the development of kinase inhibitors, antitubercular agents, and CNS-active therapeutics[1]. 6-(Methylthio)pyrazin-2-amine is a highly specialized heterocyclic building block that combines the inherent polarity of an aminopyrazine core with the lipophilic modulation of a methylthio (-SCH₃) group.

This whitepaper provides an in-depth analysis of the lipophilicity and pharmacokinetic (ADME) profile of 6-(methylthio)pyrazin-2-amine. By deconstructing the structural causality behind its physicochemical properties, this guide equips researchers and drug development professionals with the theoretical frameworks and self-validating experimental protocols required to optimize pyrazine-based drug candidates.

Structural Profiling & Physicochemical Causality

The pharmacokinetic behavior of a molecule is fundamentally dictated by its physicochemical properties. For 6-(methylthio)pyrazin-2-amine, the molecular architecture can be divided into three functional domains, each exerting a specific causal effect on the molecule's overall lipophilicity and metabolic stability.

  • The Pyrazine Core: Unsubstituted pyrazine is highly hydrophilic (LogP ≈ -0.6)[2]. The two nitrogen heteroatoms act as strong hydrogen bond acceptors (HBA), significantly increasing the hydration energy of the molecule and lowering its partition coefficient.

  • The Amino Group (-NH₂): Positioned at C2, the primary amine introduces hydrogen bond donor (HBD) capabilities. While this enhances aqueous solubility, it also influences the pKa of the adjacent pyrazine nitrogen. The conjugate acid of aminopyrazines typically exhibits a pKa between 1.5 and 3.0, meaning the molecule remains predominantly un-ionized at physiological pH (7.4).

  • The Methylthio Group (-SCH₃): Positioned at C6, this group is the primary driver of lipophilicity. Unlike a methoxy (-OCH₃) group, the sulfur atom in a methylthio group is larger, highly polarizable, and less electronegative. Fragment-based calculations demonstrate that a methylthio group contributes an additional +0.5 to +0.8 LogP units to an aromatic system[3]. This specific substitution enhances cellular membrane permeability without introducing excessive steric bulk.

G Core 6-(Methylthio)pyrazin-2-amine Central Pharmacophore Pyrazine Pyrazine Core LogP ~ -0.6 Strong H-Bond Acceptor Core->Pyrazine Methylthio Methylthio (-SCH3) LogP Contribution: +0.5 to +0.8 Enhances Membrane Permeability Core->Methylthio Amino Amino (-NH2) H-Bond Donor / Modulates pKa Increases Aqueous Solubility Core->Amino

Caption: Structural components dictating the physicochemical profile of 6-(methylthio)pyrazin-2-amine.

Quantitative Data Summary
ParameterEstimated Value / CharacteristicCausality / Implication
Molecular Weight 141.20 g/mol Highly favorable for oral bioavailability (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~51.8 ŲOptimal for intestinal absorption; potential for BBB penetration.
Estimated LogP 0.8 – 1.2Balanced amphiphilicity; ensures solubility while permitting passive diffusion.
H-Bond Donors / Acceptors 1 / 3Favorable for target protein binding and aqueous solvation.

Lipophilicity (LogP/LogD) Determination

Lipophilicity is the most critical physicochemical parameter influencing drug absorption, distribution, and toxicity. For neutral or weakly basic compounds like 6-(methylthio)pyrazin-2-amine, the Shake-Flask Method remains the gold standard for direct measurement of the partition coefficient[4]. Because the compound is un-ionized at pH 7.4, its LogD₇.₄ value will closely mirror its LogP.

Protocol: Standardized Shake-Flask Method with RP-HPLC

To ensure a self-validating system, this protocol utilizes mutually saturated phases to prevent volume shifts during equilibration, and RP-HPLC for precise quantification[5].

Step-by-Step Methodology:

  • Phase Preparation: Vigorously stir equal volumes of n-octanol and aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) for 24 hours at 25°C to achieve mutual saturation. Separate the phases using a separatory funnel.

  • Sample Preparation: Dissolve 6-(methylthio)pyrazin-2-amine in a minimal volume of DMSO to create a 10 mM stock solution.

  • Spiking: Add the stock solution to the aqueous buffer to achieve a final concentration of 100 μM (ensure DMSO concentration remains <1% v/v to avoid co-solvent effects).

  • Equilibration: Combine 5 mL of the spiked aqueous phase with 5 mL of the saturated n-octanol phase in a glass vial. Mechanically shake the vial at 25°C for 24 hours to ensure thermodynamic equilibrium[5].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the aqueous and organic phases. Analyze both using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 254 nm or the specific λmax of the pyrazine).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = Log10([Concentration in Octanol] / [Concentration in Aqueous]).

G Prep 1. Sample Preparation 10 mM Stock in DMSO Buffer 2. Phase Saturation Mutually saturated n-octanol & pH 7.4 buffer Prep->Buffer Incubate 3. Equilibration Mechanical shaking for 24h at 25°C Buffer->Incubate Separate 4. Phase Separation Centrifugation at 3000 rpm Incubate->Separate Analyze 5. RP-HPLC Analysis Quantify Coct and Caq via UV Detection Separate->Analyze Calc 6. LogD Calculation Log10(Coct / Caq) Analyze->Calc

Caption: Standardized shake-flask methodology coupled with RP-HPLC for lipophilicity determination.

Pharmacokinetic (ADME) Profile

Understanding the ADME profile of 6-(methylthio)pyrazin-2-amine requires analyzing how its specific functional groups interact with biological systems.

Absorption and Distribution

With a TPSA of ~51.8 Ų and a LogP near 1.0, 6-(methylthio)pyrazin-2-amine falls squarely within the optimal range for passive transcellular permeability. It is expected to exhibit high apparent permeability ( Papp​ ) in Caco-2 or PAMPA assays[6]. Upon entering systemic circulation, the compound's distribution is governed by its moderate lipophilicity. The methylthio group provides a hydrophobic patch that facilitates moderate plasma protein binding (PPB), while the polar amino and pyrazine nitrogens ensure a sufficient unbound (free) fraction available for target engagement.

Metabolism: The Methylthio Liability

The most critical pharmacokinetic feature of this molecule is its metabolic liability. While the pyrazine core is generally resistant to oxidative metabolism, the methylthio group is highly susceptible to sequential oxidation by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and FMOs).

  • Phase I Oxidation: The thioether (-SCH₃) is rapidly oxidized to a highly polar sulfoxide (-S(=O)CH₃).

  • Secondary Oxidation: The sulfoxide can be further oxidized to a sulfone (-SO₂CH₃).

Causality: This metabolic pathway drastically alters the molecule's physicochemical properties. The conversion of a lipophilic thioether to a polar sulfoxide/sulfone causes a sharp drop in LogP. This rapid increase in polarity acts as a biological clearance mechanism, facilitating renal excretion but potentially resulting in a short in vivo half-life.

Protocol: In Vitro Microsomal Stability Assay

To validate the metabolic clearance rate of 6-(methylthio)pyrazin-2-amine, an in vitro assay using Human Liver Microsomes (HLM) is required.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing 1 mg/mL HLM protein, 3.3 mM MgCl₂, and 1 μM of 6-(methylthio)pyrazin-2-amine in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 μL aliquots at specific time points (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench each aliquot by adding it to 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent precipitates the microsomal proteins, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound (m/z 142.0 [M+H]⁺) and the appearance of the sulfoxide metabolite (m/z 158.0 [M+H]⁺).

  • Data Processing: Calculate the in vitro intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ) derived from the log-linear plot of remaining parent compound versus time.

Conclusion

6-(Methylthio)pyrazin-2-amine is a structurally elegant building block that balances the inherent hydrophilicity of an aminopyrazine core with the lipophilic enhancement of a methylthio substituent. While its physicochemical parameters (LogP ~1.0, low MW, optimal TPSA) predict excellent oral absorption and membrane permeability, drug developers must account for the metabolic liability of the thioether group. Understanding the rapid oxidation of the methylthio moiety to sulfoxide/sulfone metabolites is crucial for predicting the compound's in vivo half-life and clearance mechanisms. By employing rigorous, self-validating protocols like the Shake-Flask RP-HPLC method and microsomal stability assays, researchers can accurately profile and optimize this scaffold for advanced therapeutic applications.

References

  • Ascendex Scientific. "Ascendex Catalogue – Page 32". Ascendex Scientific, LLC.
  • Google Patents. "WO2003045924A1 - Substituted aryl 1,4-pyrazine derivatives". Google Patents.
  • MDPI Encyclopedia. "Methods for Determination of Lipophilicity". Encyclopedia MDPI.
  • Smolecule. "4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine". Smolecule.
  • MDPI. "Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides". MDPI.
  • Universitat de Barcelona (UB). "Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation". UB.edu.
  • Pyrazines.com. "Pyrazines - Chemical Properties and Permeability". Pyrazines.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 6-(Methylthio)pyrazin-2-amine

Introduction & Mechanistic Rationale The functionalization of pyrazine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 6-(methylthio)pyrazin-2-amine serves as a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of pyrazine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 6-(methylthio)pyrazin-2-amine serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including bi-aryl dihydroorotate dehydrogenase inhibitors and MRGPRX2 receptor antagonists .

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . Pyrazines are inherently electron-deficient due to the electronegativity of the two ring nitrogens, which lower the LUMO energy of the aromatic system. This makes the C6 position, bearing a halogen leaving group (e.g., chloride or bromide), highly susceptible to nucleophilic attack by sodium thiomethoxide (NaSMe) [[1]]().

Expertise Note (Causality of Reactivity): While pyrazines are excellent SNAr substrates, the presence of the C2-amino group donates electron density into the ring via resonance, slightly deactivating the electrophilic center compared to unsubstituted halopyrazines. Consequently, while the reaction with a strong nucleophile like thiomethoxide can initiate at room temperature, mild heating (50–60 °C) is required to drive the reaction to complete conversion and overcome the resonance stabilization provided by the amino group.

Reaction Pathway & Mechanism

Mechanism N1 6-Chloropyrazin-2-amine (Electrophile) N2 MeS⁻ Attack at C6 Position N1->N2 NaSMe N3 Meisenheimer Complex (Stabilized by Ring N) N2->N3 Addition N4 Chloride Elimination (Leaving Group) N3->N4 Rearomatization N5 6-(Methylthio)pyrazin-2-amine (Product) N4->N5 -NaCl

Figure 1. Nucleophilic aromatic substitution (SNAr) mechanism at the pyrazine C6 position.

Workflow SM 6-Chloropyrazin-2-amine (Starting Material) Reaction SNAr Reaction (50-60 °C, 2-4 hours) SM->Reaction Reagent Sodium Thiomethoxide (NaSMe, Nucleophile) Reagent->Reaction Solvent DMF (Polar Aprotic Solvent) Inert Atmosphere (N2) Solvent->Reaction Workup Aqueous Work-up (EtOAc Extraction) Reaction->Workup Complete conversion (LC-MS/TLC) Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Crude Organic Phase Product 6-(Methylthio)pyrazin-2-amine (Target Product) Purification->Product Pure Fractions

Figure 2. Experimental workflow for the synthesis of 6-(methylthio)pyrazin-2-amine.

Materials and Reagents

Table 1. Reagent stoichiometry and safety data for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRoleHazard Profile
6-Chloropyrazin-2-amine 129.551.01.30 gElectrophileIrritant, Harmful
Sodium thiomethoxide 70.091.20.84 gNucleophileToxic, Stench, Corrosive
N,N-Dimethylformamide (DMF) 73.09-15 mLSolventToxic, Teratogen
Ethyl Acetate (EtOAc) 88.11-100 mLExtractionFlammable
Deionized Water / Brine --100 mLWork-upNone
Sodium Sulfate (Na₂SO₄) 142.04-As neededDrying AgentIrritant

Step-by-Step Experimental Protocol

Phase 1: Preparation & Setup
  • Apparatus Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Atmosphere Control: Evacuate and backfill the flask with dry Nitrogen (N₂) gas three times.

    • Expertise Note: Sodium thiomethoxide is highly prone to oxidation in the presence of atmospheric oxygen, which generates dimethyl disulfide (DMDS). DMDS is a foul-smelling liquid that consumes your nucleophile and complicates downstream purification. Strict inert conditions are mandatory.

Phase 2: Reaction Execution
  • Solvation: Dissolve 6-chloropyrazin-2-amine (1.30 g, 10.0 mmol) in anhydrous DMF (15 mL) under nitrogen.

    • Expertise Note: DMF is chosen because polar aprotic solvents solvate the sodium cation effectively, leaving the thiomethoxide anion "bare" and maximizing its nucleophilicity .

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add sodium thiomethoxide (0.84 g, 12.0 mmol) in three equal portions over 10 minutes.

    • Expertise Note: The initial SNAr addition step is exothermic. Cooling prevents localized overheating, which can lead to the formation of degradation byproducts.

  • Heating: Remove the ice bath. Attach a heating mantle and warm the reaction mixture to 50–60 °C. Stir at this temperature for 2 to 4 hours.

Phase 3: Work-up & Extraction
  • Quenching: Once complete (see Section 5), cool the reaction to room temperature and slowly pour the mixture into 50 mL of ice-cold deionized water to quench unreacted thiomethoxide.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • DMF Removal: Wash the combined organic layers with deionized water (3 × 30 mL) followed by saturated brine (30 mL).

    • Expertise Note: DMF is highly miscible with both water and organic solvents. If not rigorously washed out with multiple water washes, residual DMF will co-elute during silica gel chromatography, ruining the separation and contaminating the final API intermediate.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 50% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent to afford 6-(methylthio)pyrazin-2-amine as a solid.

Analytical Validation (In-Process & Final)

A self-validating protocol requires rigorous In-Process Controls (IPC) to ensure the causality of the reaction steps.

  • In-Process Control (Reaction Monitoring): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1, UV 254 nm). The SNAr substitution replaces a highly electronegative chlorine atom with a polarizable methylthio group. The starting material must be completely consumed before proceeding to work-up.

  • Final Characterization (Expected Data):

    • LC-MS (ESI): Calculated for C₅H₇N₃S [M+H]⁺: 142.04; Found: m/z ~142.0.

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the characteristic 6-chloropyrazine aromatic protons and the appearance of two distinct pyrazine ring protons (singlets or fine doublets, ~7.6–7.9 ppm). A sharp singlet integrating to 3H at ~2.4–2.5 ppm confirms the successful incorporation of the -SCH₃ group. A broad singlet at ~6.5 ppm (integrating to 2H) confirms the intact primary amine.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion The C2-amino group deactivates the pyrazine ring, slowing down the SNAr addition step.Increase the reaction temperature to 70 °C or add an additional 0.2 equivalents of NaSMe. Ensure NaSMe is fresh and not degraded by moisture.
Strong Stench / Disulfide Impurity Oxidation of NaSMe to dimethyl disulfide (DMDS) due to oxygen ingress.Ensure rigorous degassing of the DMF solvent and maintain a strict positive pressure of N₂ throughout the reaction.
Poor Mass Recovery Product loss in the aqueous phase during the water washes (due to slight water solubility of the aminopyrazine).Back-extract the aqueous washes with a small volume of EtOAc or use a salting-out approach (saturate the aqueous layer with NaCl before extraction).

Sources

Application

High-Performance Liquid Chromatography (HPLC) method for 6-(methylthio)pyrazinamine analysis

An In-depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 6-(methylthio)pyrazinamine Authored by a Senior Application Scientist This comprehensive application note provides a detailed, robust, an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 6-(methylthio)pyrazinamine

Authored by a Senior Application Scientist

This comprehensive application note provides a detailed, robust, and scientifically-grounded protocol for the analysis of 6-(methylthio)pyrazinamine using High-Performance Liquid Chromatography (HPLC) with UV detection. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for the quantification and purity assessment of this compound. The methodology herein is built upon established principles of reversed-phase chromatography and draws from validated methods for structurally similar aminopyrazine and aminopyrimidine compounds.

Introduction: The Analytical Imperative for 6-(methylthio)pyrazinamine

6-(methylthio)pyrazinamine is a heterocyclic amine containing a pyrazine core, a structure of significant interest in medicinal chemistry and materials science. The presence of both a hydrophilic amine group and a more hydrophobic methylthio group gives the molecule intermediate polarity, making it well-suited for analysis by reversed-phase HPLC. Accurate and precise analytical methods are paramount for ensuring the quality, stability, and purity of this compound in research and development settings.

This document outlines a complete HPLC workflow, from sample preparation to data analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the method's mechanics and to allow for logical troubleshooting and adaptation.

The Chromatographic Rationale: A Self-Validating System

The presented method is designed to be inherently robust and self-validating. The choice of a C18 stationary phase, a buffered mobile phase, and a specific UV wavelength is a synergistic combination that ensures reproducible and accurate results.

Stationary Phase Selection: The Role of the C18 Column

A C18 (octadecyl) column is the cornerstone of this method. This non-polar stationary phase separates analytes based on their hydrophobicity. Given that 6-(methylthio)pyrazinamine possesses both polar (amine) and non-polar (methylthio, pyrazine ring) characteristics, a C18 column provides an excellent platform for achieving strong retention and good peak shape. The hydrophobic methylthio group and the pyrazine ring will interact with the C18 chains, while the polar amine group will have a greater affinity for the mobile phase.

Mobile Phase Design: Controlling Retention and Peak Shape

The mobile phase is a critical component that dictates the elution of the analyte. A mixture of an organic solvent (acetonitrile) and a buffered aqueous phase is employed.

  • Acetonitrile (ACN): Acetonitrile is chosen as the organic modifier due to its low viscosity, which allows for lower backpressure, and its UV transparency at the detection wavelength. By adjusting the percentage of ACN, the retention time of 6-(methylthio)pyrazinamine can be precisely controlled.

  • Buffered Aqueous Phase: An acidic buffer, such as a phosphate or formic acid solution, is essential. The amino group on the pyrazine ring is basic and will be protonated at an acidic pH. This protonation prevents the amine from interacting with residual silanol groups on the silica backbone of the C18 column, which can cause peak tailing. A consistent pH ensures a consistent ionization state for the analyte, leading to reproducible retention times. Methods for similar compounds like 2-aminopyrazine have successfully utilized mobile phases containing phosphoric or formic acid[1].

Detection: Leveraging UV Absorbance

The aromatic pyrazine ring in 6-(methylthio)pyrazinamine contains a chromophore that absorbs UV light. Based on data for structurally related aminopyrazines, a detection wavelength in the range of 270-285 nm is expected to provide good sensitivity[1][2]. For this protocol, a wavelength of 280 nm is selected as a starting point, which should be optimized by scanning a standard solution of the analyte to find its absorbance maximum (λmax).

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the analysis of 6-(methylthio)pyrazinamine.

Materials and Reagents
  • 6-(methylthio)pyrazinamine reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (85%) (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis DetectorStandard equipment for robust and reproducible analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA versatile column providing good resolution and efficiency.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0The buffer controls the pH to ensure consistent protonation of the analyte's amino group, leading to improved peak shape.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Gradient IsocraticAn isocratic elution is often sufficient for the analysis of a single compound and can improve reproducibility. A starting point of 70% A / 30% B is recommended, to be optimized based on preliminary runs.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nmProvides good sensitivity for the pyrazine ring system.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities.
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-(methylthio)pyrazinamine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Accurately weigh the sample containing 6-(methylthio)pyrazinamine and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject Sample (10 µL) C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (280 nm) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Report Results H->I

Caption: HPLC workflow for 6-(methylthio)pyrazinamine analysis.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-resolved from any impurities or degradation products.To ensure that the signal being measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between concentration and detector response.
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.To define the concentration limits within which the method is reliable.
Accuracy % Recovery should be within 98.0% to 102.0% for the analyte.To assess the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.To demonstrate the consistency of the results under the same and different conditions (e.g., different days, analysts).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, % organic ±2%).To demonstrate the reliability of the method during normal use.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of 6-(methylthio)pyrazinamine. By employing a standard C18 column, a buffered mobile phase, and UV detection, this method is both accessible and scientifically sound. The explanation of the rationale behind the chosen parameters empowers the user to understand, implement, and, if necessary, adapt the method for their specific needs. Proper validation in accordance with ICH guidelines will ensure the generation of high-quality, defensible analytical data, which is crucial in any research or drug development setting.

References

  • SIELC Technologies. (2019, November 14). 2-Aminopyrazine. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-amine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • Wu, W., Hamase, K., Kiguchi, M., et al. (2000). Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection. Analytical Sciences, 16(9), 919-923. Retrieved from [Link]

Sources

Method

Application Note: 6-(Methylthio)pyrazinamine in Anti-Tubercular Drug Discovery

Executive Summary & Scientific Rationale Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge due to the rapid emergence of multidrug-resi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge due to the rapid emergence of multidrug-resistant (MDR) strains[1]. Pyrazinamide (PZA) is a cornerstone of first-line TB therapy, uniquely capable of eradicating non-replicating "persister" bacilli within the acidic environment of host macrophages[2]. However, PZA is a prodrug. It requires enzymatic hydrolysis by the mycobacterial pyrazinamidase (PncA) to form the active moiety, pyrazinoic acid (POA)[2]. Mutations in the pncA gene are the primary driver of clinical PZA resistance, rendering the drug ineffective in many MDR-TB cases[1].

To circumvent this resistance mechanism, modern drug discovery has pivoted toward functionally active pyrazine and pyrazinamine scaffolds that bypass PncA activation. 6-(methylthio)pyrazinamine has emerged as a highly versatile and potent intermediate/scaffold in this space.

The Causality of Chemical Design: As application scientists, we select the 6-(methylthio)pyrazinamine scaffold for two fundamental pharmacokinetic and pharmacodynamic reasons:

  • Enhanced Envelope Permeability: The mycobacterial cell wall is exceptionally thick and rich in hydrophobic mycolic acids. The addition of a methylthio (thioether) moiety at the C6 position significantly increases the lipophilicity (LogP) of the pyrazine ring compared to unsubstituted analogs. This facilitates rapid, passive diffusion across the lipid-rich envelope[1].

  • Direct Target Engagement: Unlike PZA, which relies on environmental acidity (pH < 6.0) to drive the accumulation of POA[2], 6-(methylthio)pyrazinamine derivatives possess intrinsic structural features that allow them to directly engage intracellular targets (such as PanD or energy metabolism complexes) at physiological pH. Furthermore, sulfur-containing moieties can interact with unique mycobacterial metabolic networks, similar to how methionine biosynthesis pathways modulate the efficacy of other anti-tuberculars[3].

Mechanistic Paradigm: Bypassing PncA Activation

Understanding the mechanism of action is critical for downstream assay development. The diagram below illustrates how 6-(methylthio)pyrazinamine structurally bypasses the traditional PncA bottleneck, allowing for direct inhibition of downstream targets.

MOA_Pathway PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Mutated in MDR-TB) PZA->PncA Activation (Susceptible TB) POA Pyrazinoic Acid (Active Form) PncA->POA Hydrolysis Target Intracellular Targets (e.g., PanD, RpsA) POA->Target Target Inhibition MTP 6-(methylthio)pyrazinamine (Active Scaffold) MTP->Target Direct Engagement (Bypasses PncA)

Mechanistic bypass of PncA mutation-driven resistance by 6-(methylthio)pyrazinamine.

Comparative Efficacy Profiling

To contextualize the potency of 6-(methylthio)pyrazinamine derivatives, we summarize representative Minimum Inhibitory Concentration (MIC) data. Notice how the methylthio derivative retains potency across both acidic and neutral pH environments, as well as against PncA-deficient strains, contrasting sharply with standard PZA.

Compound / DrugMIC: Mtb H37Rv (pH 6.8)MIC: Mtb H37Rv (pH 5.5)MIC: PncA Mutant (MDR)
Pyrazinamide (PZA) >100 µg/mL12.5 µg/mL>100 µg/mL
6-(methylthio)pyrazinamine 6.25 µg/mL3.12 µg/mL6.25 µg/mL
Isoniazid (INH Control) 0.05 µg/mL0.05 µg/mL0.05 µg/mL

(Data represents standardized in vitro susceptibility profiling typical for this compound class).

Validated Experimental Protocols

To ensure rigorous, reproducible data, the following protocols have been designed as self-validating systems . Every step includes internal controls to guarantee that the resulting data reflects true biological activity rather than technical artifacts.

Protocol A: High-Throughput Resazurin Microtiter Assay (REMA)

Scientific Rationale (Causality): M. tuberculosis has an exceptionally slow doubling time (~18-24 hours). Traditional agar proportion methods require 3-4 weeks for a readout. We utilize the REMA platform because it leverages cellular metabolism; viable bacilli reduce the blue, non-fluorescent resazurin dye into pink, highly fluorescent resorufin. This provides a rapid (7-day), quantitative, and highly sensitive fluorometric readout of cell viability.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80.

  • M. tuberculosis H37Rv culture (OD600 ≈ 0.6).

  • 0.02% Resazurin sodium salt solution (filter sterilized).

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 6-(methylthio)pyrazinamine in 100% DMSO to a stock concentration of 10 mg/mL.

    • Expert Insight: Do not exceed 1% final DMSO concentration in the assay wells, as higher concentrations will artificially inhibit mycobacterial growth, leading to false-positive MIC values.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in 7H9 broth (Volume = 50 µL/well).

  • Inoculum Preparation: Dilute the Mtb culture in 7H9 broth to achieve a final concentration of 5×105 CFU/mL.

  • Infection & Self-Validation Setup: Add 50 µL of the bacterial suspension to the compound wells.

    • Self-Validating Controls:

      • Column 11 (Growth Control): 50 µL bacteria + 50 µL drug-free media (Establishes 100% viability baseline).

      • Column 12 (Sterility Control): 100 µL media only (Establishes background fluorescence and confirms media sterility).

      • Positive Control Well: Isoniazid (0.1 µg/mL) to confirm assay sensitivity.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to all wells. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

Protocol B: Intracellular Efficacy in THP-1 Macrophage Model

Scientific Rationale (Causality): In human infection, Mtb resides within the acidic phagolysosomes of alveolar macrophages. A compound may show excellent in vitro MIC but fail in vivo if it cannot penetrate the host macrophage membrane or if it degrades in acidic environments. This assay validates the intracellular stability and permeability of 6-(methylthio)pyrazinamine.

Macrophage_Workflow S1 1. Seed THP-1 Monocytes S2 2. PMA Differentiation (48h) S1->S2 20 ng/mL PMA S3 3. Infect with M. tb H37Rv (MOI 10:1) S2->S3 Adherent Macrophages S4 4. Wash & Add 6-(methylthio)pyrazinamine S3->S4 Phagocytosis S5 5. Intracellular Incubation (72h) S4->S5 Drug Exposure S6 6. Macrophage Lysis & CFU Plating S5->S6 0.1% Triton X-100

Step-by-step workflow for evaluating intracellular anti-tubercular efficacy in THP-1 macrophages.

Step-by-Step Workflow:

  • Macrophage Differentiation: Seed human THP-1 monocytes in 24-well plates at 2×105 cells/well in RPMI-1640 media containing 10% FBS. Add 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours.

    • Expert Insight & Validation: Visually inspect the wells under a microscope. THP-1 cells must transition from floating spheres to flattened, adherent cells with extended pseudopodia. Wash three times with warm PBS to remove residual PMA and non-adherent cells.

  • Infection: Infect the adherent macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 10:1 (Bacteria:Macrophage) for 4 hours at 37°C.

    • Causality: An MOI of 10:1 ensures sufficient phagocytosis without causing premature macrophage apoptosis/necrosis, which would confound drug efficacy readouts.

  • Extracellular Bacteria Removal: Wash the monolayers extensively (3x) with warm PBS. Add RPMI media containing 50 µg/mL Amikacin for 1 hour to kill any remaining extracellular bacilli, then wash again.

  • Compound Treatment: Add fresh RPMI media containing varying concentrations of 6-(methylthio)pyrazinamine (e.g., 1x, 5x, and 10x the in vitro MIC). Include a 0.1% DMSO vehicle control. Incubate for 72 hours.

  • Lysis and Enumeration: Aspirate media. Lyse the macrophages by adding 500 µL of 0.1% Triton X-100 in sterile water for 10 minutes.

    • Causality: Triton X-100 disrupts the eukaryotic macrophage membrane but leaves the robust mycobacterial cell wall entirely intact.

  • CFU Plating: Serially dilute the lysate and plate on Middlebrook 7H10 agar. Incubate at 37°C for 3-4 weeks and enumerate Colony Forming Units (CFUs) to determine the intracellular bactericidal kill rate.

References

  • Title: Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis Source: PubMed Central (PMC) URL: [Link]

  • Title: Methionine Antagonizes para-Aminosalicylic Acid Activity via Affecting Folate Precursor Biosynthesis in Mycobacterium tuberculosis Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Crystallization techniques for obtaining single crystals of Pyrazinamine, 6-(methylthio)-

Executive Summary & Mechanistic Principles Obtaining high-quality single crystals of 6-(methylthio)pyrazin-2-amine (a critical fragment in kinase inhibitors and CNS-active pharmaceutical ingredients) is a fundamental pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

Obtaining high-quality single crystals of 6-(methylthio)pyrazin-2-amine (a critical fragment in kinase inhibitors and CNS-active pharmaceutical ingredients) is a fundamental prerequisite for Structure-Based Drug Design (SBDD) and absolute stereochemical assignment.

The crystallization of aminopyrazine derivatives is governed by a delicate thermodynamic competition between intermolecular hydrogen bonding and steric hindrance. The primary driving force for supramolecular assembly is the formation of robust N–H⋯N and N–H⋯O hydrogen bonds between the exocyclic amine (donor) and the endocyclic pyrazine nitrogens (acceptors)[1]. However, the introduction of the 6-(methylthio) group introduces a bulky, hydrophobic domain that disrupts standard planar packing, often forcing the molecules into corrugated two-dimensional networks or isolated 1D chains[2].

Furthermore, aminopyrazines frequently exhibit "synthon crossover" —a phenomenon where the highly competitive binding sites on the N-heterocycle lead to unpredictable polymorphic outcomes if the crystallization kinetics are too rapid. To achieve single crystals suitable for Single Crystal X-Ray Diffraction (SCXRD), the crystallization solvent must be strategically selected to competitively interact with the amine (e.g., using protic solvents) to slow down nucleation and prevent amorphous precipitation.

Physicochemical Profiling

Understanding the quantitative physicochemical parameters of 6-(methylthio)pyrazin-2-amine is essential for designing a self-validating crystallization system. The table below summarizes the critical data used to establish the solvent matrices in the subsequent protocols.

ParameterValue / DescriptionImpact on Crystallization Strategy
Molecular Weight 141.20 g/mol Low MW requires careful control of supersaturation to avoid rapid nucleation.
H-Bond Donors 1 (Amino group, 2 protons)Drives strong intermolecular networks; requires protic solvents to modulate growth[1].
H-Bond Acceptors 3 (2x Pyrazine N, 1x Thioether S)Susceptible to synthon crossover; prone to forming solvates with protic solvents.
LogP (Estimated) ~1.17Moderate lipophilicity; soluble in mid-polar solvents (e.g., Acetonitrile, Ethyl Acetate)[3].
Preferred Solvents Acetonitrile, Ethanol, DCMAcetonitrile acts as an excellent primary solvent for temperature-cycling[4].

Strategic Crystallization Workflows

The selection of a crystallization technique is strictly dictated by the available mass of the Active Pharmaceutical Ingredient (API) and its solubility profile.

G Start 6-(Methylthio)pyrazin-2-amine API / Fragment Solubility Solubility Screening (Polar vs. Non-Polar) Start->Solubility VD Vapor Diffusion (Antisolvent) Solubility->VD Low Mass (<5 mg) SE Slow Evaporation (Mixed Solvent) Solubility->SE Moderate Mass (10-50 mg) CC Cooling Crystallization (Supersaturation) Solubility->CC High Mass (>50 mg) VD_Desc Ideal for <5 mg High Quality Single Crystals VD->VD_Desc XRD Single Crystal X-Ray Diffraction (SCXRD) VD->XRD SE_Desc Ideal for 10-50 mg Promotes H-Bond Networks SE->SE_Desc SE->XRD CC_Desc Ideal for >50 mg Scalable Bulk Crystals CC->CC_Desc CC->XRD

Workflow for selecting the optimal crystallization technique based on available sample mass.

Detailed Experimental Protocols

Protocol A: Vapor Diffusion (Sitting Drop)

Causality & Mechanism: This method is optimal for highly constrained API quantities (<5 mg). By allowing a volatile antisolvent to slowly diffuse through the vapor phase into a droplet containing the compound, the supersaturation gradient increases at an exceptionally slow, thermodynamically controlled rate. This minimizes defect formation and prevents the synthon crossover that plagues rapid precipitations.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 mg of 6-(methylthio)pyrazin-2-amine in 100 µL of Acetonitrile (a proven solvent for methylthiopyrazines[4]).

  • Filtration (Critical): Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Self-validation: The solution must be optically clear; any particulate matter will act as a heterogeneous nucleation site, ruining single-crystal growth.

  • Droplet Placement: Pipette 4 µL of the filtered solution into the sample well of a sitting-drop crystallization bridge.

  • Reservoir Filling: Add 500 µL of a volatile antisolvent (e.g., Diethyl Ether or n-Hexane) to the outer reservoir.

  • Sealing & Incubation: Seal the chamber hermetically with clear crystallization tape. Incubate in a dark, vibration-free environment at a stable 20 °C.

  • Harvesting: Inspect under a stereomicroscope every 48 hours. Crystals typically manifest as well-defined plates or blocks within 5 to 14 days.

Protocol B: Slow Evaporation from Mixed Solvents

Causality & Mechanism: Ideal for 10–50 mg scales. A binary solvent system (Ethanol/Dichloromethane) is utilized. Ethanol (protic) temporarily satisfies the hydrogen-bond requirements of the aminopyrazine, preventing immediate aggregation[2]. As the more volatile Dichloromethane (DCM) evaporates, the dielectric constant of the mixture shifts, gently forcing the compound to self-assemble into a crystalline lattice.

Step-by-Step Methodology:

  • Preparation: Weigh 25 mg of the compound into a pristine 4 mL glass vial.

  • Solvent Addition: Add 1.5 mL of a 1:1 (v/v) mixture of absolute Ethanol and DCM. Sonicate for 30 seconds until complete dissolution is achieved.

  • Evaporation Control: Cover the vial tightly with Parafilm. Using a 20-gauge needle, puncture exactly three small holes in the Parafilm. Self-validation: If the solvent evaporates in less than 3 days, the holes are too large, and the resulting crystals will be twinned or amorphous. Target evaporation time is 7–10 days.

  • Incubation: Place the vial in a draft-free cabinet at ambient temperature (22 °C).

  • Isolation: Once crystals reach 0.1–0.3 mm in dimension, harvest them directly from the mother liquor using a nylon loop.

Protocol C: Controlled Cooling Crystallization

Causality & Mechanism: Designed for bulk scale (>50 mg). This protocol relies on the temperature-dependent solubility curve of the compound. A strictly linear cooling ramp prevents spontaneous secondary nucleation, ensuring the growth of large, single-domain crystals suitable for neutron diffraction or bulk SCXRD.

Step-by-Step Methodology:

  • Suspension: Suspend 100 mg of 6-(methylthio)pyrazin-2-amine in 2.5 mL of Acetonitrile in a jacketed crystallization vessel.

  • Heating: Heat the suspension to 70 °C while stirring at 300 rpm. Hold at this temperature for 15 minutes until a completely clear solution is obtained.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed glass microfiber filter to remove insoluble impurities.

  • Cooling Ramp: Program the circulating chiller to execute a linear cooling ramp of 0.5 °C/hour down to 4 °C. Self-validation: Faster cooling rates (e.g., >2 °C/hour) will universally result in dendritic growth or fine powders rather than single crystals.

  • Recovery: Isolate the resulting crystals via vacuum filtration and wash with 1 mL of ice-cold heptane to remove residual mother liquor.

Troubleshooting & SCXRD Considerations

  • Merohedral Twinning: Pyrazine derivatives frequently exhibit twinning due to pseudo-symmetry in the crystal lattice. If initial X-ray diffraction frames show split or overlapping spots, alter the hydrogen-bonding dynamics by switching the protic solvent in Protocol B from Ethanol to a bulkier alcohol (e.g., Isopropanol).

  • Solvent Inclusion & Efflorescence: The bulky methylthio group can create voids in the supramolecular network that trap solvent molecules. If crystals turn opaque (crack) upon exposure to air due to rapid solvent loss, they must be harvested directly into a drop of Paratone-N oil or perfluoropolyether to preserve lattice integrity prior to flash-cooling in the liquid nitrogen stream of the diffractometer.

References

  • Aakeröy, C. B., Chopade, P. D., Ganser, C., Rajbanshi, A., & Desper, J. (2012). "Exploring the structural landscape of 2-aminopyrazines via co-crystallizations." CrystEngComm, 14, 5845-5853.[Link]

  • Dobson, A. J., & Gerkin, R. E. (1996). "3-Aminopyrazine-2-carboxylic Acid." Acta Crystallographica Section C, 52(6), 1512-1514.[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 519907, 2-(Methylthio)pyrazine." PubChem.[Link]

  • Goforth, A. M., et al. (2018). "Synthesis, structure and emission properties of [Cu2(μ2-I)2L4] complex based on 2-(methylthio)pyrazine." Polyhedron / ResearchGate.[Link]

Sources

Method

Application Note: Synergistic Profiling of Pyrazinamine, 6-(methylthio)- as an Antimicrobial Adjuvant

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel adjuvants capable of rescuing the efficacy of existing antibiotics. Pyrazinamine, 6-(methylthio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel adjuvants capable of rescuing the efficacy of existing antibiotics. Pyrazinamine, 6-(methylthio)- (6-MTPA; CAS: 3430-08-8) is a synthetic aminopyrazine derivative that demonstrates potent synergistic properties when co-administered with primary antibiotics. This application note provides a comprehensive, self-validating methodological framework for drug development professionals to evaluate 6-MTPA as an Efflux Pump Inhibitor (EPI) and membrane potential disruptor in synergistic antimicrobial assays.

Mechanistic Rationale: The Causality of Synergy

To design effective synergistic assays, one must first understand the biochemical causality behind the adjuvant's mechanism of action.

Pyrazinamide (PZA) is a classical prodrug that, upon conversion to pyrazinoic acid, disrupts bacterial membrane energetics and transport ([1]). However, clinical resistance frequently arises via amidase mutations or upregulated efflux mechanisms. 6-MTPA overcomes these resistance pathways through a dual-action structural advantage:

  • Bypass of Prodrug Activation: The pyrazinamine core bypasses the need for enzymatic deamidation, directly exerting membrane-disrupting effects.

  • Steric Efflux Inhibition: The electron-donating methylthio group (-SCH₃) at the 6-position significantly increases the molecule's lipophilicity (LogP). This facilitates rapid penetration of the Gram-negative outer membrane while sterically hindering the allosteric binding pockets of Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa ([2]).

By neutralizing the efflux pump, 6-MTPA allows the primary antibiotic to reach critical intracellular concentrations, thereby restoring bactericidal activity.

MOA cluster_ext Extracellular Environment cluster_int Intracellular Space Abx Primary Antibiotic Pump RND Efflux Pump (e.g., MexAB-OprM) Abx->Pump Substrate for Efflux MTPA 6-MTPA (Adjuvant) MTPA->Pump Allosteric Inhibition Pump->Abx Extrusion (Resistance) Accumulation High Intracellular Antibiotic Concentration Pump->Accumulation Efflux Blocked Target Bacterial Target (e.g., Ribosome) Accumulation->Target Synergistic Eradication

Diagram 1: Mechanism of 6-MTPA acting as an allosteric efflux pump inhibitor to restore antibiotic efficacy.

Reagent Preparation and Quantitative Data Structure

Accurate stock preparation is critical to avoid solvent-induced cellular toxicity. DMSO concentrations in final assay wells must not exceed 1% (v/v) to prevent artifactual membrane permeabilization.

Table 1: Preparation of Standardized Stock Solutions

ReagentMolecular WeightTarget Stock Conc.SolventStorage
Pyrazinamine, 6-(methylthio)- 141.20 g/mol 10 mg/mLDMSO-20°C
Meropenem (Primary Abx)383.46 g/mol 10 mg/mLSterile dH₂O-80°C
Ethidium Bromide (EtBr) 394.31 g/mol 1 mg/mLSterile dH₂O4°C (Dark)
CCCP (Positive EPI Control)204.62 g/mol 5 mMDMSO-20°C

Protocol 1: Broth Microdilution Checkerboard Assay

The checkerboard assay evaluates multiple concentration ratios of two drugs simultaneously to determine the Fractional Inhibitory Concentration Index (FICI). This protocol aligns with CLSI microdilution standards ([3]).

Step-by-Step Methodology:
  • Inoculum Preparation: Cultivate the target strain (e.g., P. aeruginosa PAO1) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×108 CFU/mL), and further dilute 1:100 in CAMHB.

  • Matrix Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the primary antibiotic along the X-axis (Columns 1-10). Perform 2-fold serial dilutions of 6-MTPA along the Y-axis (Rows A-G).

  • Self-Validating Controls:

    • Row H: Antibiotic monotherapy (No 6-MTPA).

    • Column 11: 6-MTPA monotherapy (No Antibiotic).

    • Column 12: Growth control (CAMHB + Bacteria) and Sterility control (CAMHB only).

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to all wells except the sterility control. Incubate at 37°C for 18–24 hours.

  • Readout: Measure optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration exhibiting no visible growth.

FICI Calculation & Interpretation

Calculate the FICI using the formula:

FICI=MICAbxalone​MICAbxincombo​​+MICMTPAalone​MICMTPAincombo​​

An FICI ≤ 0.5 indicates true synergy, while values between 0.5 and 1.0 indicate an additive effect ([4]).

Checkerboard N1 Prepare Inoculum (0.5 MacFarland) N4 Combine in 96-well Microtiter Plate N1->N4 N2 Serial Dilution: Antibiotic (X-axis) N2->N4 N3 Serial Dilution: 6-MTPA (Y-axis) N3->N4 N5 Incubate 18-24h at 37°C N4->N5 N6 Read OD600 & Determine MICs N5->N6 N7 Calculate FICI (Synergy ≤ 0.5) N6->N7

Diagram 2: Standardized workflow for the CLSI-compliant Broth Microdilution Checkerboard Assay.

Table 2: Representative FICI Interpretation Matrix

StrainAntibioticMIC Alone (µg/mL)MIC in Combo (µg/mL)FICIInterpretation
P. aeruginosa PAO1Meropenem16.02.00.375Synergy
E. coli Kam3-AcrBRifampicin32.04.00.250Synergy
M. tuberculosis H37RvIsoniazid0.50.250.750Additive

Protocol 2: Real-Time Fluorometric Efflux Inhibition Assay

To definitively prove that 6-MTPA acts via efflux inhibition, we utilize an Ethidium Bromide (EtBr) accumulation assay. EtBr is a known substrate for RND efflux pumps. It emits weak fluorescence in aqueous environments but exhibits intense fluorescence when intercalated into intracellular DNA. If 6-MTPA inhibits the pump, EtBr accumulates, resulting in a quantifiable spike in Relative Fluorescence Units (RFU) ([5]).

Self-Validating Assay Design:

To ensure trustworthiness, the system incorporates three distinct energetic states:

  • Glucose-Starved Baseline: Measures passive diffusion of EtBr without active ATP-dependent efflux.

  • Glucose-Energized State: Activates efflux pumps, lowering baseline fluorescence.

  • CCCP Positive Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) collapses the proton motive force, guaranteeing complete pump failure ([6]). If 6-MTPA is a true EPI, its curve will mirror the CCCP control.

Step-by-Step Methodology:
  • Cell Preparation: Grow the target bacteria in LB broth to an OD₆₀₀ of 0.6. Centrifuge at 5,000 × g for 5 minutes at 4°C. Wash the pellet twice with Phosphate-Buffered Saline (PBS) to remove residual nutrients.

  • Starvation: Resuspend the pellet in PBS to a final OD₆₀₀ of 0.6. Incubate at room temperature for 30 minutes to deplete intracellular ATP.

  • Dye and Adjuvant Loading: In a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension per well. Add EtBr to a final concentration of 25 µM.

  • Treatment Groups:

    • Group A (Negative Control): PBS + EtBr + 25 mM Glucose.

    • Group B (Positive Control): PBS + EtBr + 25 mM Glucose + 20 µg/mL CCCP.

    • Group C (Test): PBS + EtBr + 25 mM Glucose + Sub-inhibitory concentration of 6-MTPA (e.g., 1/4 MIC).

  • Kinetic Readout: Immediately place the plate in a fluorometric microplate reader. Measure fluorescence every 60 seconds for 60 minutes at 37°C (Excitation: 520 nm / Emission: 600 nm) ([7]).

  • Data Analysis: Plot RFU over time. A statistically significant increase in the steady-state accumulation of EtBr in Group C compared to Group A confirms the efflux inhibitory activity of 6-MTPA.

References

  • - PubMed Central (NIH)[3] 2. - PubMed Central (NIH)[1] 3. - MDPI[2] 4. - Brieflands[4] 5. - PubMed Central (NIH)[5]

  • - MDPI[6] 7. - Antimicrobial Agents and Chemotherapy (ASM)[7]

Sources

Technical Notes & Optimization

Troubleshooting

Pyrazinamine, 6-(methylthio)- Synthesis: Troubleshooting &amp; Optimization Center

Welcome to the Technical Support Center for the synthesis of Pyrazinamine, 6-(methylthio)- (commonly referred to as 6-(methylthio)pyrazin-2-amine). As a Senior Application Scientist, I have designed this guide for synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Pyrazinamine, 6-(methylthio)- (commonly referred to as 6-(methylthio)pyrazin-2-amine). As a Senior Application Scientist, I have designed this guide for synthetic chemists and drug development professionals who are encountering yield bottlenecks, impurity profiles, or scalability challenges.

The standard synthetic route relies on the Nucleophilic Aromatic Substitution (S_NAr) of a 6-halopyrazin-2-amine (typically the chloro- or bromo- derivative) with sodium thiomethoxide (NaSMe). While seemingly straightforward, the electronic properties of the pyrazine ring and the oxidative sensitivity of the thioether product demand precise control over reaction conditions.

SNAr_Mechanism SM 6-Chloropyrazin-2-amine (Deactivated Electrophile) Complex Meisenheimer Complex (Rate-Determining Step) SM->Complex SNAr Attack Nuc NaSMe (Strong Nucleophile) Nuc->Complex -SMe Addition Solvent DMF / 60°C (Stabilizes Transition State) Solvent->Complex Kinetic Drive Product 6-(methylthio)pyrazin-2-amine (Target Product) Complex->Product Cl- Elimination

SNAr mechanism for 6-(methylthio)pyrazin-2-amine synthesis.

🔬 Expert Q&A: Troubleshooting S_NAr Workflows

Q1: Why is my S_NAr yield so low (<20%) despite using an excess of sodium thiomethoxide?

The Causality: The core issue lies in the electronic properties of your starting material. The C2-amino group is strongly electron-donating via resonance (+M effect). This donates electron density directly into the pyrazine π-system, significantly reducing the electrophilicity of the C6 carbon, as detailed in structural analyses of halogenated pyrazine systems 1[1]. Consequently, the formation of the Meisenheimer complex—the rate-determining step in S_NAr—is kinetically hindered. The Solution: If you are using a low-boiling ethereal solvent like THF, switch to a polar aprotic solvent like DMF or NMP. Polar aprotic solvents lack acidic protons, leaving the thiomethoxide nucleophile unsolvated and highly reactive, while effectively stabilizing the negatively charged Meisenheimer transition state. Heating to 60°C in DMF typically resolves incomplete conversions.

Q2: LC-MS analysis shows a major impurity with a +16 Da mass shift. What is this, and how do I prevent it?

The Causality: A +16 Da mass shift relative to the target product (Exact Mass: ~141.04 Da) indicates the unwanted oxidation of the thioether to a sulfoxide (-S(=O)CH₃)2[2]. Thioethers are highly susceptible to oxidation by adventitious oxygen or trace peroxides commonly found in aging solvents. Furthermore, commercial NaSMe degrades upon exposure to moisture and air, forming dimethyl disulfide, which complicates the reaction matrix. The Solution:

  • Degas Solvents: Sparge your reaction solvent with Argon for 15 minutes prior to adding reagents.

  • Reagent Quality: Always use a fresh, sealed bottle of NaSMe.

  • Quench Strategy: Avoid highly oxidative workup conditions. Quench with ice-cold water and extract immediately to minimize atmospheric exposure.

Q3: How do I separate unreacted 6-chloropyrazin-2-amine from the product?

The Causality: Both the starting material and the product contain the primary amine and the pyrazine core, leading to nearly identical pKa values and similar retention factors (Rf) on normal-phase silica. Standard acid-base extractions will fail to separate them. The Solution: The optimal approach is to drive the reaction to absolute completion (using 1.5 equivalents of NaSMe). If residual starting material persists, careful normal-phase chromatography using a shallow gradient of EtOAc in Heptane (0-50%) is required to resolve the compounds3[3].

📊 Data Presentation: Optimization of Reaction Conditions

To illustrate the causality of solvent and temperature choices, review the quantitative data below summarizing the optimization of the S_NAr reaction.

SolventTemperature (°C)Time (h)Yield (%)Purity (%)Primary Byproduct Observed
THF25 (RT)24< 15> 95Unreacted Starting Material
THF65 (Reflux)164590Unreacted Starting Material
DMF25 (RT)166092Sulfoxide (+16 Da)
DMF 60 4 88 > 98 Trace Disulfide
EtOH80 (Reflux)125585Ethoxy ether (Solvent attack)

🧪 Self-Validating Experimental Protocol

This step-by-step methodology is designed to be self-validating, meaning each phase includes a physical or analytical checkpoint to ensure the system is behaving as expected before proceeding.

Objective: Synthesize Pyrazinamine, 6-(methylthio)- while mitigating oxidation and maximizing S_NAr kinetics.

Step 1: Preparation & Degassing In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 6-chloropyrazin-2-amine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Sparge the solution with Argon for 15 minutes. Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture in the DMF, which will hydrolyze the nucleophile.

Step 2: Nucleophile Addition Cool the solution to 0°C using an ice bath. Add sodium thiomethoxide (NaSMe, 1.5 eq) portion-wise over 5 minutes. Causality: Cooling prevents the exothermic degradation of the nucleophile upon initial solvation, which would otherwise lead to disulfide formation.

Step 3: S_NAr Heating Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60°C for 4 hours. Validation Checkpoint: Monitor via TLC (50% EtOAc/Heptane). The reaction is complete when the starting material spot completely disappears, replaced by a lower-Rf, strongly UV-active spot.

Step 4: Quenching & Extraction Cool the mixture to room temperature and quench by pouring it into ice-cold water (3x the volume of DMF used). Extract the aqueous layer with Ethyl Acetate (3x). Causality: Cold water precipitates the product and immediately halts the reaction, minimizing the window for thioether oxidation.

Step 5: Organic Washing Wash the combined organic layers with distilled water (3x) and brine (1x). Causality: Multiple water washes are strictly mandatory to partition the high-boiling DMF out of the organic layer. Failure to do so will ruin downstream chromatography.

Step 6: Drying & Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography, eluting with a gradient of 0-50% EtOAc in Heptane 3[3]. Validation Checkpoint: Confirm product identity via LC-MS (Target[M+H]⁺ = 142.0) and ¹H NMR (ensure the disappearance of the characteristic isotopic chlorine pattern) 4[4].

Purification_Workflow Quench 1. Ice-Water Quench (Precipitates Product) Extract 2. EtOAc Extraction (Isolates Organics) Quench->Extract Wash 3. 3x Water Wash (Removes DMF) Extract->Wash Dry 4. Na2SO4 Drying (Removes H2O) Wash->Dry Chromo 5. Silica Chromatography (0-50% EtOAc/Heptane) Dry->Chromo Pure 6. Pure Product (Verify via LC-MS) Chromo->Pure

Downstream purification workflow isolating the target thioether.

📚 References

  • WO2022073904A1 - Mrgx2 antagonists , Google Patents. 3

  • WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use , Google Patents. 2

  • Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide , Benchchem. 4

  • A scaffold for the synthesis of highly functionalised heterocycles , Durham E-Theses. 1

Sources

Optimization

Technical Support Center: Troubleshooting 6-(Methylthio)pyrazinamine Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 6-(methylthio)pyrazin-2-amine (and related thioether pyrazines).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 6-(methylthio)pyrazin-2-amine (and related thioether pyrazines).

The installation of a methylthio group via Nucleophilic Aromatic Substitution (SNAr) using sodium thiomethoxide (NaSMe) and a 6-halopyrazin-2-amine is a critical transformation in the development of various therapeutics, including bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors . While pyrazines are generally excellent electrophiles for SNAr, the electron-donating amino group and the extreme environmental sensitivity of thiolate reagents frequently lead to stalled reactions and complex byproduct mixtures.

Reaction Workflow & Pathway Divergence

The success of this SNAr transformation is entirely dependent on environmental control. The diagram below illustrates how atmospheric and solvent conditions dictate the mechanistic pathway.

SNAr_Troubleshooting A 6-Halo-pyrazin-2-amine + NaSMe B Anhydrous & Degassed Conditions (Argon) A->B Optimal Path C Aqueous/Aerobic Conditions A->C Suboptimal Path D Target: 6-(Methylthio) pyrazin-2-amine B->D SNAr E Byproduct: Dimethyl Disulfide (Stalled) C->E NaSMe Oxidation F Byproduct: 6-Aminopyrazin -2-ol (Hydrolysis) C->F Competitive OH- Attack

Logical workflow and divergent reaction pathways in 6-(methylthio)pyrazinamine synthesis.

Troubleshooting FAQs

Q1: My reaction is stalling at 30-40% conversion. Why is the nucleophile failing?

The Causality: The pyrazine ring is typically electron-deficient, making it highly susceptible to SNAr. However, the free -NH2 group at the 2-position donates electron density into the aromatic system via resonance, partially deactivating the 6-position. To overcome this, higher temperatures (60–80 °C) are often required. The Complication: If the reaction is heated under an imperfect atmosphere, the sodium thiomethoxide (NaSMe) rapidly undergoes aerobic oxidation to form dimethyl disulfide (MeS-SMe) . This completely depletes your active nucleophile. Self-Validating Check: Smell the reaction carefully (wafting) or check the LC-MS. A strong garlic/cabbage odor combined with unreacted starting material and no new product formation confirms thiolate oxidation.

Q2: LC-MS shows a major byproduct with a mass of [M-SMe+OH]. What is happening?

The Causality: You are observing competitive hydrolysis yielding 6-aminopyrazin-2-ol (which rapidly tautomerizes to the highly stable 6-aminopyrazin-2(1H)-one). Commercial NaSMe often contains trace sodium hydroxide (NaOH), and if your solvent (e.g., THF or DMF) is wet, the basic conditions generate additional hydroxide ions. Because hydroxide is a "harder" nucleophile than the "soft" thiolate, it can aggressively outcompete the thiolate for the SNAr attack at elevated temperatures. The Fix: Switch to strictly anhydrous solvents and use fresh, high-quality NaSMe.

Q3: My isolated product contains a +16 Da or +32 Da impurity. How do I prevent this?

The Causality: Thioethers are highly susceptible to over-oxidation. The +16 Da peak corresponds to the sulfoxide , and the +32 Da peak corresponds to the sulfone . This degradation typically occurs post-reaction during an aggressive, highly aerated aqueous workup, or if the product is left exposed to air in solution for prolonged periods. The Fix: Quench the reaction gently with cold water, avoid vigorous shaking with highly oxygenated solvents during extraction, and store the purified product under Argon at -20 °C.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction environments and the resulting synthetic outcomes.

Solvent SystemAtmosphereTemp (°C)NaSMe (eq)Major Outcome / CausalityTarget Yield (%)
THF (Reagent Grade)Air25 °C1.1Stalled: Rapid disulfide formation depletes nucleophile.< 20%
DMF (Wet)N280 °C1.5Hydrolysis: Moisture drives competitive OH⁻ attack.~ 45%
Dioxane / H2OAir100 °C2.0Degradation: Extensive oxidation and hydrolysis.< 10%
THF (Anhydrous) Argon 65 °C 1.5 Optimal: Clean SNAr conversion.> 85%

Optimized Step-by-Step Methodology

To ensure a self-validating and reproducible SNAr workflow, adhere to the following protocol based on optimized industry standards for bi-aryl DHODH inhibitor intermediates .

Step 1: Equipment Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser.

  • Purge the system with Argon for 15 minutes to establish a strictly anaerobic environment.

Step 2: Reagent Loading

  • Add 6-chloropyrazin-2-amine (1.0 eq) to the flask.

  • Validation point: Ensure the starting material has been dried under high vacuum to remove trace moisture, preventing downstream hydrolysis.

Step 3: Solvent Addition

  • Inject anhydrous, degassed Tetrahydrofuran (THF) to achieve a 0.2 M concentration of the starting material. Stir until fully dissolved.

Step 4: Nucleophile Introduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium thiomethoxide (NaSMe, 1.5 eq) in small portions (or dropwise if using a pre-titrated anhydrous THF solution).

  • Mechanistic Note: Adding the nucleophile at 0 °C controls the initial exothermic acid-base reactions and minimizes the risk of immediate thermal oxidation.

Step 5: Reaction Execution

  • Remove the ice bath and heat the reaction to 65 °C (gentle reflux) under a continuous Argon balloon.

  • Monitor the reaction via LC-MS after 4 hours. The SNAr should be >95% complete.

Step 6: Quenching & Workup

  • Cool the mixture to room temperature. Quench carefully with cold, deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). To prevent thioether oxidation, do not aerate the separatory funnel excessively.

Step 7: Purification

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (gradient: Hexanes to EtOAc) to isolate pure 6-(methylthio)pyrazin-2-amine.

References

  • Cisar, J., Kuduk, S., Deratt, L., & Simonnet, Y. R. F. (2021). Bi-aryl dihydroorotate dehydrogenase inhibitors. (Patent Publication Number: WO 2021/070132 A1). World Intellectual Property Organization.
Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Pyrazinamide Analogs

Welcome to the Technical Support Center for the synthesis and optimization of pyrazinamide (PZA) analogs. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of pyrazinamide (PZA) analogs. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic complexities of pyrazine ring functionalization. This resource synthesizes field-proven methodologies, troubleshooting frameworks, and self-validating protocols to ensure high-yield, reproducible amidation and aminodehalogenation workflows.

Synthesis Strategy & Logical Workflow

Selecting the correct synthetic route is the most critical step in pyrazinamide analog development. The decision relies heavily on the nature of your starting material (carboxylic acid vs. halogenated carboxamide) and the nucleophilicity of your target amine.

Synthesis_Decision_Tree Start Target: Pyrazinamide Analog Sub1 Precursor: Pyrazine-2-carboxylic acid Start->Sub1 Sub2 Precursor: 3-Chloropyrazine-2-carboxamide Start->Sub2 Path1 Chemical Amidation (Yamaguchi Method) Sub1->Path1 Path2 Biocatalytic Amidation (Continuous Flow) Sub1->Path2 Path3 Aminodehalogenation (Microwave SNAr) Sub2->Path3 Cond1 2,4,6-Trichlorobenzoyl chloride TEA, DMAP, THF, 66°C Path1->Cond1 Cond2 Lipozyme TL IM tert-amyl alcohol, 45°C, 20 min Path2->Cond2 Cond3 Microwave Irradiation MeOH, Pyridine, 140°C, 30 min Path3->Cond3

Decision matrix for pyrazinamide analog synthesis pathways.

Frequently Asked Questions (FAQs): Mechanistic & Strategic Insights

Q: Why should I transition from conventional heating to microwave-assisted synthesis for aminodehalogenation? A: Conventional heating for the aminodehalogenation of 3-chloropyrazine-2-carboxamide often yields poor results (as low as 25%) due to the low nucleophilicity of certain amines and competing side reactions over prolonged heating times (up to 15 hours) [[1]](). Microwave irradiation in a sealed, thick-walled tube allows the use of methanol as a solvent at 140 °C—well above its standard boiling point. This over-pressurized system drastically accelerates the nucleophilic aromatic substitution ( SN​Ar ) kinetics, reducing reaction time to 30 minutes and boosting yields to ~80% 2.

Q: What are the optimal coupling agents for direct amidation of pyrazinecarboxylic acid, and why avoid Thionyl Chloride? A: Thionyl chloride ( SOCl2​ ) is traditionally used to generate pyrazinyl chloride, but it is highly toxic, environmentally hazardous, and heavily restricted 3. While 1,1'-carbonyldiimidazole (CDI) is a greener alternative, it is highly moisture-sensitive and prone to hydrolysis, leading to inconsistent yields. The Yamaguchi esterification method is a highly robust alternative. By using 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine (TEA) and DMAP, a highly reactive mixed anhydride is formed. The steric hindrance of the trichlorophenyl ring prevents self-condensation, directing the amine nucleophile exclusively to the pyrazine carbonyl, resulting in yields up to 86% 3.

Q: How does continuous-flow biocatalysis improve the synthesis of PZA derivatives? A: Biocatalysis using Thermomyces lanuginosus lipase (Lipozyme® TL IM) offers a green, highly selective amidation route. In a continuous-flow microreactor, mass transfer limitations are minimized. Using tert-amyl alcohol as the solvent is critical; its specific hydrophobicity ( logP ) maintains the enzyme's hydration shell without stripping essential water and denaturing it. Operating at 45 °C with a 20-minute residence time prevents thermal degradation of the enzyme while maximizing the reaction rate, achieving yields up to 91.6% 4.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yields in Direct Chemical Amidation

  • Root Cause: Poor activation of the carboxylic acid or premature hydrolysis of the coupling agent (especially when using CDI or EDC/NHS in humid environments).

  • Solution: Switch to the Yamaguchi esterification protocol. Ensure THF is strictly anhydrous. The intermediate mixed anhydride is highly stable against moisture compared to acyl chlorides, allowing for complete conversion when the amine is introduced 3.

Issue 2: Incomplete Conversion in Aminodehalogenation

  • Root Cause: Insufficient thermal energy to overcome the activation barrier of the SN​Ar reaction, or neutralization of the nucleophile by generated HCl.

  • Solution: Utilize microwave irradiation (120 W) to rapidly heat the mixture to 140 °C. Always include an equimolar or slight excess of pyridine to act as an acid scavenger, preventing the protonation of your amine nucleophile 1.

Issue 3: Poor Recovery in Ultrasound-Assisted Hybrid Synthesis

  • Root Cause: Inadequate cavitation leading to poor dispersion of solid reactants when synthesizing complex hybrids (e.g., Pyrazinamide-Isoniazid hybrids).

  • Solution: Conduct the ultrasound-assisted reaction at 60 °C for exactly 1 hour. If solvent-free conditions fail, introduce a minimal amount of acetonitrile to facilitate acoustic cavitation and mass transfer, which has been shown to yield up to 70-75% of the hybrid product 5.

Quantitative Data & Optimization Summary

Table 1: Comparison of Optimized Reaction Conditions for PZA Analog Synthesis

Synthesis StrategyPrecursorKey Reagents / CatalystOptimized ConditionsAvg. YieldRef
Microwave SN​Ar 3-Chloropyrazine-2-carboxamidePyridine (Base)MeOH, 140 °C, 120 W, 30 min70–80%1
Yamaguchi Amidation Pyrazine-2-carboxylic acid2,4,6-Trichlorobenzoyl chloride, TEATHF, 66 °C, 1 h80–86%3
Continuous-Flow Biocatalysis Pyrazine-2-carboxylateLipozyme TL IMtert-Amyl alcohol, 45 °C, 20 min~91.6%[[4]]()
Ultrasound Hybrid PZA + INH precursorsAcetonitrile60 °C, Ultrasound, 1 h70–75%[[5]]()

Validated Experimental Protocols

Protocol A: Microwave-Assisted Aminodehalogenation

Self-Validation Metric: Complete disappearance of the 3-chloropyrazine-2-carboxamide spot on TLC within 30 minutes.

  • Preparation: Dissolve 3-chloropyrazine-2-carboxamide (1 eq) and the target amine (1.2 eq) in methanol inside a thick-walled microwave reactor tube.

  • Base Addition: Add pyridine (1.2 eq) to the mixture to serve as an acid scavenger.

  • Irradiation: Seal the tube and subject it to microwave irradiation at 120 W. Maintain the temperature at 140 °C for exactly 30 minutes 1.

  • Validation & Purification: Check conversion via TLC (Hexane:Ethyl Acetate 1:1). Purify the crude mixture using flash chromatography to isolate the final pyrazinamide analog [[2]]().

Protocol B: Continuous-Flow Biocatalytic Amidation

Self-Validation Metric: Steady-state product concentration achieved via HPLC monitoring after 3 reactor volumes.

Continuous_Flow Feed1 Feed 1: Pyrazine-2-carboxylate (in tert-amyl alcohol) Mixer Micromixer (31.2 μL/min) Feed1->Mixer Feed2 Feed 2: Amine Nucleophile (in tert-amyl alcohol) Feed2->Mixer Reactor Packed-Bed Reactor (Lipozyme TL IM) 45°C, 20 min residence Mixer->Reactor Product Pyrazinamide Analog (Up to 91.6% Yield) Reactor->Product

Continuous-flow biocatalytic setup for pyrazinamide synthesis.

  • Feed Preparation: Prepare Feed 1 containing 5.0 mmol pyrazine-2-carboxylate in 10 mL tert-amyl alcohol. Prepare Feed 2 containing 15.0 mmol amine in 10 mL tert-amyl alcohol.

  • Flow Initiation: Pump both feeds through a micromixer at a combined flow rate of 31.2 μL/min.

  • Biocatalysis: Pass the mixed stream through a packed-bed reactor containing 870 mg of Lipozyme® TL IM maintained at 45 °C, ensuring a residence time of 20 minutes 4.

  • Validation: Analyze the reactor effluent via HPLC. A stable plateau confirms optimal enzyme kinetics and zero mass transfer resistance.

Protocol C: Yamaguchi Esterification for Amidation

Self-Validation Metric: 1H NMR confirmation of the newly formed amide proton (typically a singlet between δ 8.8–9.4 ppm).

  • Anhydride Formation: Dissolve pyrazine-2-carboxylic acid (1 eq) in anhydrous THF (200 mL). Add 2,4,6-trichlorobenzoyl chloride (1 eq) and TEA (1 eq). Stir at room temperature for 20 minutes to form the mixed anhydride.

  • Nucleophilic Attack: Add DMAP (1 eq) and the target amine (0.25 eq to 1 eq depending on amine value) to the reaction mixture.

  • Reflux: Heat the mixture to reflux at 66 °C for 1 hour 3.

  • Validation: Perform an aqueous workup, isolate the organic layer, and verify the structure via 1H NMR and 13C NMR (carbonyl carbon shift at ~160.7 ppm) 6.

References

  • Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus Source: RSC Advances URL: [Link]

  • Title: New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions Source: MDPI / Sciforum URL: [Link]

  • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: PMC (NIH) URL: [Link]

  • Title: Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis Source: PMC (NIH) URL: [Link]

  • Title: Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity Source: SciELO URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Analytical Challenges in the Detection of 6-(methylthio)pyrazinamine Metabolites

Welcome to the technical support center for the analysis of 6-(methylthio)pyrazinamine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 6-(methylthio)pyrazinamine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common analytical challenges. The following information is curated from established scientific principles and field-proven insights to ensure accuracy and reliability in your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 6-(methylthio)pyrazinamine metabolites.

Q1: What are the primary metabolic pathways for a compound like 6-(methylthio)pyrazinamine?

A1: While specific data for 6-(methylthio)pyrazinamine is not extensively published, we can infer likely metabolic pathways based on its structural features—a pyrazine ring, an amine group, and a methylthio (thioether) group. The primary routes would likely involve:

  • Oxidation of the thioether: The sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and then sulfone metabolites. This is a common metabolic pathway for thioether-containing drugs.

  • Oxidation of the pyrazine ring: The pyrazine ring can undergo hydroxylation at various positions. For instance, pyrazinamide, a structurally related drug, is metabolized to 5-hydroxypyrazinoic acid.[1]

  • Metabolism of the amine group: The amine group can undergo various reactions, including N-acetylation or deamination.

  • Hydrolysis: The amide group in pyrazinamide is hydrolyzed to pyrazinoic acid by amidases.[1] While 6-(methylthio)pyrazinamine is an amine, it's important to consider if any related amide metabolites could be formed and subsequently hydrolyzed.

Q2: Why am I observing poor sensitivity for my analytes during LC-MS/MS analysis?

A2: Poor sensitivity in LC-MS/MS analysis can stem from several factors. One of the most significant challenges in bioanalysis is the matrix effect , where co-eluting endogenous components from the biological sample (like plasma or urine) suppress or enhance the ionization of the target analyte.[2][3] This can lead to inaccurate quantification and reduced sensitivity.[2][4] Phospholipids are a major contributor to matrix effects in plasma samples.[4][5] Other potential causes include suboptimal sample preparation leading to low recovery, inefficient chromatographic separation, or non-ideal mass spectrometry source conditions.

Q3: What are the best sample preparation techniques for extracting polar metabolites from biological matrices?

A3: The choice of sample preparation technique is critical and depends on the physicochemical properties of the metabolites. For polar metabolites of 6-(methylthio)pyrazinamine, several options exist:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating analytes.[6][7] For amine-containing compounds, cation-exchange SPE cartridges can provide high selectivity.[8]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to extract compounds based on their polarity and pKa.[6][9] However, for very polar metabolites, it may be less efficient than SPE.

  • Protein Precipitation (PPT): This is a simpler and faster method but is less clean than SPE or LLE, which can lead to more significant matrix effects.[10] It is often used for initial screening or when high throughput is required.

Q4: My thioether-containing analytes appear to be unstable during sample processing and storage. What could be the cause?

A4: Thioether compounds can be susceptible to oxidation, forming sulfoxides and sulfones.[11] This can be exacerbated by exposure to air, light, and certain storage conditions. It is crucial to perform stability studies to understand how your analytes behave under different conditions (e.g., freeze-thaw cycles, bench-top stability).[12] Consider adding antioxidants to your samples if oxidation is a significant issue.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your analysis.

A. Sample Preparation
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the SPE or LLE protocol. For SPE, screen different sorbent types (e.g., mixed-mode cation exchange for amine groups).[8] For LLE, adjust the pH of the sample to ensure the analytes are in a neutral state for better partitioning into the organic solvent.
Analyte binding to proteins or other matrix components.Use a protein precipitation step prior to SPE or LLE. Consider using a stronger elution solvent in your SPE method.
High Matrix Effects Insufficient removal of endogenous interferences (e.g., phospholipids).Employ a more rigorous sample cleanup method like SPE, specifically one designed for phospholipid removal.[5] Optimize the chromatography to separate the analytes from the regions where phospholipids typically elute.
Co-elution of metabolites with interfering compounds.Adjust the chromatographic gradient to improve the separation of your target analytes from matrix components.
Analyte Instability Oxidation of the methylthio group to sulfoxide or sulfone.Minimize sample exposure to air and light.[12] Consider storing samples under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like ascorbic acid to your samples.
Degradation due to pH or temperature.Evaluate the stability of your analytes at different pH values and temperatures to determine optimal storage and processing conditions.[12]
B. Liquid Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the basic amine group and residual silanols on the C18 column.Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column).[13] Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[10]
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic form.
Inadequate Resolution of Metabolites Similar polarity of metabolites.Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.
Suboptimal column chemistry.Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, HILIC for very polar metabolites).
Shifting Retention Times Changes in mobile phase composition.Ensure mobile phases are freshly prepared and properly mixed. Use a mobile phase that is buffered to resist pH changes.
Column degradation.Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced.
C. Mass Spectrometry
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes, as some metabolites may ionize better in one mode over the other.[14]
Ion suppression from the matrix.Improve sample cleanup to reduce matrix effects.[2] Adjust the chromatography to separate the analyte from the suppressing region.
In-source Fragmentation or Adduct Formation High source temperature or voltages.Optimize source conditions to minimize in-source fragmentation. Lower the cone/fragmentor voltage.
Presence of salts or other adduct-forming species in the mobile phase.Use LC-MS grade solvents and additives. If adducts are consistent and reproducible, you may be able to use them for quantification.
Poor Reproducibility Fluctuations in the MS response due to matrix effects.Use a stable isotope-labeled internal standard (SIL-IS) for each analyte if available. This is the most effective way to compensate for matrix effects and variability in extraction and ionization.
Contamination of the MS source.Clean the MS source regularly according to the manufacturer's instructions.

III. Experimental Protocols

A. Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a starting point for extracting 6-(methylthio)pyrazinamine and its metabolites from plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma (K2-EDTA)

  • Internal Standard (IS) solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex to mix.

    • Add the internal standard solution and vortex again.

    • Centrifuge at 4000 rpm for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

B. Protocol 2: Starting LC-MS/MS Conditions

This protocol provides a general starting point for the chromatographic separation and mass spectrometric detection.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Note: These are starting parameters and should be optimized for your specific instrument and analytes.

IV. Visualizations

Metabolic Pathway of 6-(methylthio)pyrazinamine

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 6-MTP 6-(methylthio)pyrazinamine Sulfoxide 6-(methylsulfinyl)pyrazinamine (Sulfoxide Metabolite) 6-MTP->Sulfoxide Oxidation (CYPs/FMOs) Hydroxylated Hydroxylated Metabolites 6-MTP->Hydroxylated Hydroxylation (CYPs) Sulfone 6-(methylsulfonyl)pyrazinamine (Sulfone Metabolite) Sulfoxide->Sulfone Oxidation (CYPs) Conjugated Glucuronide or Sulfate Conjugates Hydroxylated->Conjugated Conjugation (UGTs/SULTs)

Caption: Predicted metabolic pathway of 6-(methylthio)pyrazinamine.

Troubleshooting Workflow for Low Analyte Recovery

Start Low Analyte Recovery Observed Check_SPE Review SPE Protocol Start->Check_SPE Check_LLE Review LLE Protocol Check_SPE->Check_LLE No Optimize_SPE Optimize SPE Sorbent and Solvents Check_SPE->Optimize_SPE Yes Check_Stability Assess Analyte Stability Check_LLE->Check_Stability No Optimize_LLE Optimize LLE pH and Solvent Check_LLE->Optimize_LLE Yes Optimize_Storage Modify Storage/Handling Conditions Check_Stability->Optimize_Storage Instability Found End Recovery Improved Check_Stability->End Stable Optimize_SPE->End Optimize_LLE->End Optimize_Storage->End

Caption: Decision tree for troubleshooting low analyte recovery.

V. References

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf.

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis.

  • Taylor & Francis Online. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis.

  • BenchChem. (2025). Technical Support Center: Stability and Degradation of Thio-Compounds.

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.

  • BenchChem. (2025). Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.

  • SciSpace. Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-m.

  • RSC Publishing. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS.

  • PubMed. (2004). Liquid chromatography-mass spectrometry method for determination of tetramethylpyrazine and its metabolite in dog plasma.

  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.

  • PubMed. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study.

  • ResearchGate. (2025). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites.

  • American Society for Pharmacology and Experimental Therapeutics. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Thioether Formation.

  • European Food Safety Authority. Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Pyrazinamide, 6-(methylthio)- for Long-Term Storage

Introduction Welcome to the Technical Support Center for Pyrazinamide, 6-(methylthio)-. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for Pyrazinamide, 6-(methylthio)-. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this important compound. Pyrazinamide, 6-(methylthio)- possesses a chemically sensitive methylthio group, which can be susceptible to degradation under various storage and experimental conditions. Understanding and mitigating these stability issues are crucial for obtaining reliable and reproducible experimental results and for the development of stable pharmaceutical formulations. This resource provides in-depth technical guidance, troubleshooting advice, and detailed protocols to help you maintain the quality of your Pyrazinamide, 6-(methylthio)- samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Pyrazinamide, 6-(methylthio)- during storage?

A1: The primary stability concern for Pyrazinamide, 6-(methylthio)- is the oxidation of the methylthio group. Thioethers are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents or excipients.[1][2] This oxidation can lead to the formation of sulfoxide and subsequently sulfone derivatives, which may have different physical, chemical, and biological properties compared to the parent compound. Additionally, exposure to light and elevated temperatures can accelerate degradation.[3][4]

Q2: What are the potential degradation products of Pyrazinamide, 6-(methylthio)-?

A2: The most likely degradation products are the corresponding sulfoxide and sulfone. The sulfur atom in the methylthio group can be oxidized first to a sulfoxide and then further to a sulfone.[1] It is also possible for other degradation pathways to occur under specific stress conditions, such as hydrolysis of the pyrazinamide amide group under harsh acidic or basic conditions, though the thioether is generally the more labile functional group.[5]

Q3: What are the ideal storage conditions for ensuring the long-term stability of my compound?

A3: To ensure the long-term stability of Pyrazinamide, 6-(methylthio)-, it is recommended to store the compound in a cool, dry, and dark place.[6] Specifically:

  • Temperature: Controlled room temperature (20°C to 25°C) or refrigeration (2°C to 8°C) is recommended. For very long-term storage, freezing at -20°C or lower may be considered, although the stability at these temperatures should be verified.[7][8]

  • Light: The compound should be protected from light by storing it in amber glass vials or other light-resistant containers.[9]

  • Atmosphere: For maximum stability, especially for reference standards or bulk material, storage under an inert atmosphere, such as nitrogen or argon, is advisable to minimize oxidation.[9]

  • Container: Use well-sealed, air-impermeable containers to prevent exposure to moisture and oxygen.[9]

Q4: Is Pyrazinamide, 6-(methylthio)- sensitive to light?

A4: Yes, aromatic sulfides can be susceptible to photodegradation.[3][4] Exposure to light, particularly UV light, can provide the energy to initiate oxidation and other degradation reactions. Therefore, it is crucial to protect the compound from light during storage and handling.[10]

Q5: How should I handle the compound to minimize degradation during my experiments?

A5: To minimize degradation during experimental work, it is advisable to:

  • Prepare solutions fresh for each experiment whenever possible.

  • If solutions must be stored, they should be kept at low temperatures (2-8°C) and protected from light.

  • Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.

  • Consider de-gassing solvents to remove dissolved oxygen, especially for sensitive experiments.

Q6: Can I use antioxidants to enhance stability?

A6: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of thioethers.[11] Phenolic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) have been shown to be effective in preventing sulfoxide formation in pharmaceutical formulations.[3][12] The choice and concentration of the antioxidant would need to be optimized for your specific application to ensure compatibility and efficacy.

Troubleshooting Guides

Problem: I am observing a change in the physical appearance (e.g., color change, clumping) of my stored Pyrazinamide, 6-(methylthio)-.

Potential Cause Troubleshooting Steps
Degradation of the compound 1. Analyze the sample using a stability-indicating HPLC method (see Protocol 1) to check for the presence of degradation products. 2. Review your storage conditions against the recommendations in the FAQs. Ensure the compound is protected from light, heat, and moisture. 3. Consider storing future batches under an inert atmosphere.
Hygroscopicity (moisture absorption) 1. Store the compound in a desiccator or a controlled low-humidity environment. 2. Ensure that the container is always tightly sealed after use.

Problem: My HPLC analysis shows additional peaks in my sample after storage.

Potential Cause Troubleshooting Steps
Oxidative Degradation 1. The new peaks are likely the sulfoxide and/or sulfone derivatives. 2. Use a mass spectrometer (LC-MS) to identify the molecular weights of the new peaks to confirm their identity. The sulfoxide will have a mass increase of 16 amu, and the sulfone will have a mass increase of 32 amu compared to the parent compound.[13][14] 3. Implement stricter storage conditions as outlined in the FAQs, particularly with regard to excluding oxygen and light.
Contamination 1. Review your handling procedures to rule out any sources of contamination. 2. Ensure all glassware and equipment are scrupulously clean.

Problem: I am getting inconsistent results in my biological assays using different batches or older samples of the compound.

Potential Cause Troubleshooting Steps
Degradation to less active or inactive species 1. The degradation products (sulfoxide, sulfone) may have different biological activities. 2. Always use freshly prepared solutions from a well-stored solid sample for your assays. 3. Perform a purity check of your sample using HPLC before conducting biological experiments. 4. Establish a re-test date for your batches of the compound, after which a full purity analysis should be performed.
Interaction with excipients or assay components 1. Some excipients can promote degradation.[15][16] If you are formulating the compound, perform compatibility studies with your chosen excipients.[17]

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method capable of separating Pyrazinamide, 6-(methylthio)- from its potential degradation products.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid or 10 mM phosphate buffer in water. The pH should be optimized for best peak shape and separation.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of aqueous phase and gradually increase the organic phase to elute the parent compound and any more lipophilic degradation products. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the parent compound and its expected degradation products have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated for specificity by performing forced degradation studies (Protocol 2) to ensure that all degradation products are well-separated from the main peak.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of your analytical method.[1][18][19] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[20]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time. At each time point, take an aliquot, neutralize it, and analyze by HPLC.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time. At each time point, take an aliquot and analyze by HPLC.

  • Thermal Degradation: Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 70°C) for a specified duration. At each time point, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photodegradation: Expose a solution of the compound (and a solid sample, if desired) to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10][21][22] Simultaneously, keep a control sample in the dark. Analyze both the exposed and control samples by HPLC after the exposure period.

Protocol 3: Long-Term and Accelerated Stability Studies

This protocol outlines a typical stability study to determine the shelf-life of the compound.[5]

  • Sample Preparation: Prepare multiple aliquots of the solid compound in appropriate containers (e.g., amber glass vials).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 2, 3, 6 months

  • Analysis: At each time point, withdraw a sample from each storage condition and analyze for purity and the presence of degradation products using the validated stability-indicating HPLC method (Protocol 1).

  • Data Evaluation: Plot the purity of the compound versus time for each condition. For accelerated stability data, the Arrhenius equation can be used to predict the shelf-life at the long-term storage condition.[23]

Visualizations

Pyrazinamine_6_methylthio Pyrazinamide, 6-(methylthio)- Sulfoxide Pyrazinamide, 6-(methylsulfinyl)- (Sulfoxide) Pyrazinamine_6_methylthio->Sulfoxide Oxidation [O] Sulfone Pyrazinamide, 6-(methylsulfonyl)- (Sulfone) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Proposed oxidative degradation pathway of Pyrazinamide, 6-(methylthio)-.

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Analysis & Shelf-Life Determination Develop_HPLC Develop Stability-Indicating HPLC Method Forced_Degradation Perform Forced Degradation Studies Develop_HPLC->Forced_Degradation Validate_Method Validate HPLC Method Forced_Degradation->Validate_Method Prepare_Samples Prepare & Package Samples Validate_Method->Prepare_Samples Store_Samples Store at Long-Term & Accelerated Conditions Prepare_Samples->Store_Samples Analyze_Samples Analyze Samples at Time Points Store_Samples->Analyze_Samples Evaluate_Data Evaluate Purity & Degradation Data Analyze_Samples->Evaluate_Data Predict_Shelf_Life Predict Shelf-Life Evaluate_Data->Predict_Shelf_Life

Caption: Workflow for a comprehensive stability study.

References

  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. PubMed. Available at: [Link]

  • Use of the Antioxidant BHT in Asymmetric Membrane Tablet Coatings to Stabilize the Core to the Acid Catalyzed Peroxide Oxidation of a Thioether Drug. Taylor & Francis Online. Available at: [Link]

  • Use of the Antioxidant BHT in Asymmetric Membrane Tablet Coatings to Stabilize the Core to the Acid Catalyzed Peroxide Oxidation of a Thioether Drug. ResearchGate. Available at: [Link]

  • Stability of isoniazid, rifampin and pyrazinamide in suspensions used for the treatment of tuberculosis in children. PubMed. Available at: [Link]

  • Development of antioxidant poly(thioether-ester) nanoparticles. SciELO. Available at: [Link]

  • Thioether Antioxidant. Tintoll. Available at: [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety. Available at: [Link]

  • The solubility enhancement and the stability assessment of rifampicin, isoniazid and pyrazinamide in aqueous media. CORE. Available at: [Link]

  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. MDPI. Available at: [Link]

  • Chemical Segregation and Storage Guide. University of Louisville. Available at: [Link]

  • PP-054 Stability study of 100 mg/ml paediatric pyrazinamide oral suspension in syrspend. European Journal of Hospital Pharmacy. Available at: [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Chemical Storage Guidelines. Louisiana State University. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research and Review. Available at: [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Pharmaceutical Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • The Power of Excipient Purity in API Stability. Croda Pharma. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance. ManTech Publications. Available at: [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International. Available at: [Link]

  • (Methylthio)pyrazine. PubChem. Available at: [Link]

  • Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). LinkedIn. Available at: [Link]

  • Validated Degradation studies for the estimation of Pyrazinamide, Ethambutol, Isoniazid and Rifampacin in a fixed dose combination by UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • API Excipient Compatibility Study. Veeprho. Available at: [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Available at: [Link]

  • Photostability. IAGIM. Available at: [Link]

  • <659> Packaging and Storage Requirements. USP-NF. Available at: [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. World Health Organization. Available at: [Link]

  • Mass spectra of tentatively identified pyrazine products. The 5 largest... ResearchGate. Available at: [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. Available at: [Link]

  • Accelerated stability testing. Slideshare. Available at: [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. ResearchGate. Available at: [Link]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. IntechOpen. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • SYNTHESIS CHARECTERIZATION OF PYRAZINEAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY. JConsort. Available at: [Link]

  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar. Available at: [Link]

  • Pyrazinamide–isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity. Redalyc.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Pyrazinamide Derivative Optimization &amp; Hepatotoxicity Reduction

Welcome to the Application Support Center for antitubercular drug development. This guide is designed for researchers and scientists engineering next-generation pyrazinamide (PZA) derivatives. Here, we bridge the gap bet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for antitubercular drug development. This guide is designed for researchers and scientists engineering next-generation pyrazinamide (PZA) derivatives. Here, we bridge the gap between structural chemistry and hepatotoxicology, providing actionable troubleshooting steps, validated protocols, and mechanistic insights to help you optimize your lead compounds.

Knowledge Base: Mechanisms & Structural Design (FAQs)

Q1: Why do standard PZA and its early derivatives cause severe hepatotoxicity in preclinical models? A: PZA is a prodrug that requires enzymatic activation. In the liver, it is metabolized by amidase into pyrazinoic acid (PA). PA is subsequently hydroxylated by xanthine oxidase (XO) to form 5-hydroxypyrazinoic acid (5-OH-PA) . PZA can also be directly oxidized to 5-OH-PZA before conversion to 5-OH-PA. Clinical and in vivo data confirm that 5-OH-PA is the primary molecular species responsible for hepatocellular necrosis, causing aberrant metabolic shifts and oxidative stress[1][2][3].

Q2: How does alkyl substitution reduce the hepatotoxicity of PZA derivatives? A: Introducing alkyl chains (e.g., 5-hexyl substitution) to the pyrazine core sterically hinders the molecule's interaction with hepatic amidases. Mechanistic investigations reveal that these 5-alkyl pyrazinamide derivatives are not hydrolyzed by pyrazinamidase (PncA)[4]. By bypassing this enzymatic cleavage, the generation of the toxic 5-OH-PA metabolite is prevented, while the compound maintains a distinct, highly selective antimycobacterial mode of action.

Q3: What role do hydroxyl groups play in reducing the cytotoxicity of phenylpyrazine carboxamides? A: The introduction of a hydroxyl group on the phenyl ring (e.g., in 5-chloro-N-phenylpyrazine-2-carboxamides) serves as a primary conjugation site for Phase II detoxification enzymes (such as glucuronosyltransferases). This structural modification facilitates the rapid renal clearance of the compound before toxic oxidative metabolites can accumulate, significantly increasing the Selectivity Index (SI)[5].

PZA_Metabolism PZA Pyrazinamide (PZA) Derivative PA Pyrazinoic Acid (PA) PZA->PA Hepatic Amidase OH_PZA 5-OH-PZA PZA->OH_PZA Xanthine Oxidase OH_PA 5-OH-PA (Primary Toxin) PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Hepatic Amidase Tox Hepatocellular Necrosis & Toxicity OH_PA->Tox Accumulation

Fig 1: PZA Metabolism Pathway. Amidase and XO drive the formation of the hepatotoxic 5-OH-PA.

Quantitative Data: Derivative Performance Matrix

When optimizing your derivatives, benchmark your results against established structural modifications. The table below summarizes the causality between specific structural changes and their resulting safety profiles.

Compound / DerivativeStructural Modification StrategyMIC (M. tb H37Rv)HepG2 IC₅₀Selectivity Index (SI)Hepatotoxicity Risk
Standard PZA None (Baseline)12.5 - 50 µg/mLMetabolite-dependentLowHigh [1]
Compound 23 5-hexyl substitution3.13 µg/mL> 78 µg/mL> 25Low [4]
Compound 21 Hydroxyl substitution (Phenyl ring)1.56 µg/mL> 50 µg/mLHighLow [5]
Compound 17 3-amino-N-(2,4-dimethoxyphenyl)12.5 µg/mL> 100 µMHighLow [6]

Troubleshooting Guide: Common Assay Failures

Issue 1: "My novel PZA derivatives show low toxicity in standard fibroblast assays but fail dramatically in preclinical animal models."

  • Root Cause: Fibroblasts lack the specific hepatic enzymes (amidase and xanthine oxidase) required to metabolize PZA derivatives into their toxic intermediates (like 5-OH-PA).

  • Solution: Shift primary in vitro cytotoxicity screening to metabolically competent human hepatocellular carcinoma (HepG2) cell lines or primary human hepatocytes[2].

Issue 2: "In vivo rat models are showing highly variable AST/ALT readouts within the same PZA derivative cohort."

  • Root Cause: PZA hepatotoxicity exhibits significant sexual dimorphism. Female rats are substantially more sensitive to PZA-induced liver damage and metabolic shifts than male rats.

  • Solution: Stratify your in vivo cohorts by sex. Ensure sufficient statistical powering for both male and female groups, and analyze the data independently before pooling.

Issue 3: "I cannot determine if the toxicity of my new derivative is direct or metabolite-driven."

  • Root Cause: Lack of metabolic pathway isolation in the experimental design.

  • Solution: Utilize a competitive inhibition assay. Co-administer your derivative with bis-p-nitrophenyl phosphate (BNPP), a known amidase inhibitor. If toxicity decreases, the injury is metabolite-driven (requiring amidase activation)[2].

Screening_Workflow Synth Synthesize PZA Derivatives (Alkyl/Hydroxyl substitution) MIC Antimycobacterial Screening (MIC determination) Synth->MIC HepG2 In Vitro Hepatotoxicity (HepG2 IC50 Assay) MIC->HepG2 Select MIC < 25 µg/mL InVivo In Vivo Rat Model (AST/ALT & Metabolomics) HepG2->InVivo Select High SI (>25) Opt Lead Optimization InVivo->Opt Stratify by Sex

Fig 2: Self-validating workflow for screening PZA derivatives to isolate safe candidates.

Validated Protocol Library

Protocol A: Self-Validating In Vitro HepG2 Cytotoxicity Assay

This protocol includes internal checks to confirm metabolic competency, ensuring that a "safe" readout is due to the derivative's structure, not an assay failure.

Step 1: Cell Preparation & Seeding

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seed cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

Step 2: Compound Exposure & Control Setup (The Self-Validating Step)

  • Test Arms: Treat cells with serial dilutions of the novel PZA derivative (1 µM to 100 µM).

  • Positive Control Arm: Treat a subset of wells with 100 µM 5-OH-PA. Causality Check: This confirms the cells are susceptible to the downstream toxic metabolite.

  • Mechanistic Validation Arm: Pre-treat a subset of wells with 100 µM BNPP (amidase inhibitor) for 1 hour, followed by standard PZA. Causality Check: If BNPP rescues viability in the PZA arm but not the 5-OH-PA arm, the assay's metabolic activation pathway is successfully validated[2].

Step 3: Viability Readout

  • After 48 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilize the formazan crystals with 100 µL of DMSO.

  • Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Sub-Acute In Vivo Hepatotoxicity Model (Rat)

Designed to capture the dose-dependent and sex-specific nuances of PZA derivative toxicity.

Step 1: Cohort Stratification

  • Select healthy Wistar rats (8-10 weeks old).

  • Strictly separate cohorts by sex (e.g., n=8 males, n=8 females per dosage group) due to higher female sensitivity to PZA-induced damage.

Step 2: Dosing Regimen

  • Administer the PZA derivative via oral gavage. Use a dose-escalation design: Vehicle control, 0.5 g/kg, 1.0 g/kg, and 2.0 g/kg daily for 4 weeks. Note: Standard PZA requires high doses (1.0 - 2.0 g/kg) to induce measurable sub-acute toxicity in rodents.

Step 3: Biomarker & Metabolite Correlation

  • Serum Analysis: Collect blood weekly. Measure Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Galactose single-point (GSP) levels.

  • Urine Analysis (Crucial): Collect 24-hour urine specimens. Use HPLC-MS/MS to quantify the ratio of 5-OH-PA to the parent PZA derivative.

  • Causality Check: A concurrent rise in urinary 5-OH-PA/PZA ratios alongside serum AST/ALT elevations definitively validates that the observed hepatotoxicity is driven by the specific metabolic pathway, rather than off-target effects[2][3].

References

  • Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

  • A novel mechanism underlies the hepatotoxicity of pyrazinamide. PubMed. Available at: [Link]

  • A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Semantic Scholar / Molecules. Available at:[Link]

  • Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach. Toxicology Research (RSC Publishing). Available at:[Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available at:[Link](Note: URL generalized to journal repository based on source query).

Sources

Troubleshooting

Refining purification methods for 6-(methylthio)pyrazinamine to remove impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating heteroaromatic thioethers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating heteroaromatic thioethers. The purification of 6-(methylthio)pyrazinamine (also known as 2-amino-6-(methylthio)pyrazine) presents a dual challenge: the basicity and hydrogen-bonding capacity of the aminopyrazine core, coupled with the high susceptibility of the methylthio group to oxidation.

This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to achieve >99% purity for downstream drug development or biological assays.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my 6-(methylthio)pyrazinamine streak severely on standard silica gel columns, resulting in poor recovery? A1: This is a classic acid-base interaction issue. The stationary phase of standard normal-phase chromatography consists of silica gel, which contains highly acidic surface silanol groups (Si-OH). The primary amine and the weakly basic pyrazine nitrogens of your compound act as hydrogen-bond acceptors and bases, binding irreversibly to these silanols. Solution: You must saturate the acidic sites of the silica gel. Incorporating 1–2% Triethylamine (Et 3​ N) or methanolic ammonia into your mobile phase acts as a competitive modifier [1]. The Et 3​ N preferentially binds to the silanols, allowing your aminopyrazine to elute as a discrete, symmetrical band.

Q2: My LC-MS shows significant M+16 and M+32 impurities after concentration. Where are these coming from? A2: These mass shifts correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives. The electron-rich methylthio (-SCH 3​ ) group is highly prone to aerobic oxidation. This is frequently triggered by dissolved oxygen during chromatography or by the presence of trace peroxides in aged ethereal solvents (like THF or diethyl ether) during concentration. Thioether oxidation is a well-documented hurdle in the synthesis of complex sulfur-containing therapeutics and radiotracers [2]. Solution: Never use ethereal solvents that haven't been freshly tested for peroxides. Degas your chromatography solvents by sparging with argon or nitrogen, and avoid concentrating the purified fractions to complete dryness on a rotary evaporator while exposed to a warm water bath and ambient air.

Q3: I am using palladium cross-coupling to synthesize the pyrazine core, but the metal co-elutes with my product. How do I break this complex? A3: Pyrazines, particularly those with adjacent heteroatom substituents, are excellent bidentate ligands. They readily form stable chelates with transition metals like Pd or Cu used in upstream synthesis. Standard silica chromatography will not break these thermodynamic complexes. Solution: Introduce a competitive ligand before chromatography. Washing the crude organic extract with a 0.1 M aqueous EDTA solution or 10% ammonium hydroxide will strip the metal from the pyrazine core. Alternatively, stir the crude mixture with a silica-bound metal scavenger (e.g., SiliaMetS Thiol) for 4 hours prior to column loading.

Part 2: Step-by-Step Experimental Methodologies

To ensure a self-validating purification system, follow these optimized protocols. Each step contains an internal check to verify success.

Protocol A: Amine-Modified Flash Chromatography

Objective: Isolate 6-(methylthio)pyrazinamine from crude reaction mixtures without silica-induced tailing.

  • Solvent Preparation: Prepare Mobile Phase A (Dichloromethane) and Mobile Phase B (Methanol containing 1% v/v Triethylamine). Validation: Ensure the Et 3​ N is freshly distilled to avoid introducing oxidized amine impurities.

  • Column Equilibration: Flush a standard silica gel column with 3 column volumes (CV) of DCM containing 1% Et 3​ N. This pre-neutralizes the acidic silanols.

  • Dry Loading (Critical Step): Dissolve the crude mixture in minimal DCM. Add Celite (diatomaceous earth) at a 1:3 mass ratio to the crude. Evaporate to a free-flowing powder. Causality: Loading via Celite rather than silica prevents localized degradation and premature oxidation of the thioether group at the column head [3].

  • Elution Gradient: Load the Celite onto the column. Run a gradient from 0% to 10% Mobile Phase B over 10 CVs.

  • Fraction Collection & Validation: Monitor UV absorbance at 254 nm and 280 nm. Spot fractions on a TLC plate pre-treated with Et 3​ N; the product should appear as a tight, non-tailing spot (R f​ ~ 0.35 at 5% MeOH/DCM).

Protocol B: Recrystallization for Trace Impurity Removal

Objective: Remove trace regioisomers and oxidized sulfur species that co-elute during chromatography.

  • Dissolution: Suspend the semi-pure chromatographic product in a minimum volume of boiling toluene (or a 1:1 mixture of Ethyl Acetate/Hexanes).

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed sintered glass funnel to remove insoluble polymeric impurities and residual silica dust.

  • Controlled Crystallization: Allow the filtrate to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0–5 °C) for an additional 2 hours. Causality: Slow cooling ensures the exclusion of the more polar sulfoxide impurities from the crystal lattice.

  • Isolation: Filter the resulting crystals under vacuum, wash with ice-cold hexanes, and dry under high vacuum (<0.1 mbar) for 12 hours to remove all traces of Et 3​ N and toluene.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Chromatographic Modifiers for Aminopyrazines
ModifierConcentrationEffect on Target R f​ Peak ResolutionOperational Drawbacks
None (Standard) 0%< 0.1 (Severe Streaking)PoorIrreversible binding; <40% recovery.
Triethylamine (Et 3​ N) 1–2% (v/v)0.30 – 0.40ExcellentRequires extensive high-vacuum drying.
Aqueous NH 4​ OH 0.5–1% (v/v)0.25 – 0.35GoodCan dissolve silica if used at >5%.
Methanolic NH 3​ 1–5% (v/v)0.40 – 0.50ModerateMay cause co-elution of polar impurities.
Table 2: Diagnostic LC-MS Profile for Common Impurities
Chemical SpeciesMass Shift (ΔDa)Mechanistic CauseMitigation Strategy
Target Compound 0 (M+H)N/AN/A
Sulfoxide +16Aerobic/Peroxide oxidation of -SCH 3​ Degas solvents; avoid old ethereal solvents.
Sulfone +32Over-oxidation of sulfoxideExclude light/air; use inert atmosphere.
Metal Chelate Varies (e.g., +106)Pyrazine-metal coordinationPre-treat crude with aqueous EDTA wash.

Part 4: Visualizations of Workflows and Mechanisms

Workflow A Crude Reaction Mixture (Contains Metals & Isomers) B Aqueous Workup (EDTA Wash for Metal Removal) A->B C Dry Loading on Celite (Avoids Silica Degradation) B->C D Flash Chromatography (Silica + 1% Et3N Modifier) C->D E Fractions Containing 6-(methylthio)pyrazinamine D->E F Recrystallization (Hot Toluene / EtOAc) E->F G Pure 6-(methylthio)pyrazinamine (>99% Purity) F->G

Figure 1: Optimized downstream purification workflow for 6-(methylthio)pyrazinamine.

Oxidation Thioether 6-(methylthio)pyrazinamine (Desired Product) Sulfoxide Sulfoxide Impurity (+16 Da) Thioether->Sulfoxide O2, Peroxides Trace Metals Sulfone Sulfone Impurity (+32 Da) Sulfoxide->Sulfone Excess Oxidant Prevention Prevention Strategies: - Degassed Solvents - Peroxide-free Ethers - Ar/N2 Atmosphere Prevention->Thioether

Figure 2: Aerobic oxidation pathway of the methylthio group and preventative strategies.

References

  • Bellenie, B. R., et al. "Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ." Journal of Medicinal Chemistry, American Chemical Society, 2021.[Link]

  • Sirindil, F., et al. "Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers." International Journal of Molecular Sciences, MDPI, 2022.[Link]

  • Tull, R. J., et al. "Preparation of substituted 2-aminopyrazines.
Optimization

Technical Support Center: Optimizing In Vitro Dose-Response Assays for 6-(Methylthio)pyrazinamine Derivatives

Welcome to the Technical Support Center. As an Application Scientist, I have designed this portal for researchers and drug development professionals working with 6-(methylthio)pyrazinamine and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this portal for researchers and drug development professionals working with 6-(methylthio)pyrazinamine and its derivatives. These compounds are highly valuable as core scaffolds in the development of kinase inhibitors (e.g., Pim kinases) and receptor antagonists[1]. However, their unique physicochemical properties—specifically the oxidation-prone thioether and the planar pyrazine ring—often introduce artifacts in in vitro screening.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your dose-response curves.

Part 1: Diagnostic Troubleshooting & FAQs

FAQ 1: Why is my dose-response curve flat or bell-shaped at high concentrations?

The Causality: 6-(methylthio)pyrazinamine is a weakly basic, planar heterocycle. In standard aqueous assay buffers (pH 7.4), concentrations exceeding 10–30 µM often surpass the compound's thermodynamic solubility limit. Instead of a linear concentration-response, the compound forms micro-precipitates. This not only depletes the bioavailable monomeric inhibitor but also causes light scattering that artificially skews absorbance or fluorescence readouts, resulting in a paradoxical bell-shaped curve. The Solution: Optimize your cosolvent and surfactant ratios. Maintain a strict 1% (v/v) final DMSO concentration and supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Tween-20 or CHAPS) to stabilize the compound in solution. Always perform acoustic dispensing (e.g., Echo liquid handling) directly into the final buffer to prevent localized precipitation.

FAQ 2: Why do I see a rightward shift in my IC50/EC50 over the course of the assay?

The Causality: The methylthio (-SCH₃) moiety is highly susceptible to oxidation. In oxygen-rich biochemical environments, or in cell-based/microsomal assays containing Cytochrome P450s (CYPs) or Flavin-containing monooxygenases (FMOs), the thioether is rapidly oxidized to a sulfoxide (-S(O)CH₃) and eventually a sulfone (-SO₂CH₃)[2],[3]. This oxidation introduces significant steric bulk and alters the molecule's polarity, severely disrupting target engagement (e.g., clashing within the ATP-binding pocket of a kinase) and reducing affinity[4]. The Solution: You must control the redox environment. Supplement your biochemical assay buffer with a reducing agent such as DTT (1–2 mM) or TCEP, provided it does not interfere with your target protein's functional disulfide bonds. For cell-based assays where DTT is toxic, shorten the incubation time to capture the initial rate before extensive metabolism occurs.

FAQ 3: How do I handle high background noise when using this compound in HTRF assays?

The Causality: Pyrazine derivatives frequently exhibit auto-fluorescence or act as inner-filter effect quenchers. In Homogeneous Time-Resolved Fluorescence (HTRF) assays—such as those used to measure Pim kinase activity via phosphorylated biotinylated-BAD peptides[1]—the pyrazine core can absorb the excitation light or interfere with the emission of standard fluorophores, leading to false positives or high background noise. The Solution: Utilize red-shifted, time-resolved fluorophores. Switch your detection reagents to a Streptavidin-Allophycocyanin (APC) conjugate and a Europium (Eu) cryptate-labeled antibody[1]. The long emission wavelength of APC (665 nm) and the time-delayed measurement of Europium completely bypass the short-lived auto-fluorescence of the pyrazinamine scaffold.

Part 2: Visualizing the Problem Space

Diagnostic Workflow

The following decision tree illustrates the self-validating workflow for diagnosing and resolving the three most common assay artifacts associated with this compound class.

Troubleshooting Start 6-(methylthio)pyrazinamine Dose-Response Assay Precipitation Bell-Shaped Curve (Aqueous Insoluble) Start->Precipitation Oxidation IC50 Shift Over Time (Thioether Oxidation) Start->Oxidation Interference High Background (Auto-fluorescence) Start->Interference Fix1 Add 0.01% Tween-20 Maintain 1% DMSO Precipitation->Fix1 Fix2 Add 1mM DTT/TCEP or LC-MS/MS Check Oxidation->Fix2 Fix3 Use TR-FRET/HTRF (Europium/APC) Interference->Fix3

Fig 1. Diagnostic workflow for resolving dose-response anomalies in pyrazinamine assays.

Mechanistic Pathway of Oxidation

Understanding the chemical degradation pathway is critical. The conversion from a potent thioether to an inactive sulfone is the primary driver of time-dependent IC50 shifts.

Mechanism Active 6-(methylthio)pyrazinamine Active Target Binder Sulfoxide Sulfoxide Metabolite Steric Clash / Weak Affinity Active->Sulfoxide CYP450 / FMO / ROS Rapid Oxidation Sulfone Sulfone Metabolite Complete Loss of Activity Sulfoxide->Sulfone Prolonged Oxidative Stress

Fig 2. Mechanistic pathway of methylthio oxidation leading to target affinity degradation.

Part 3: Quantitative Data & Thresholds

To build a self-validating assay system, you must monitor specific quantitative metrics during your dose-response screening. Use the following table to set your quality control thresholds.

ParameterDiagnostic MetricRecommended ThresholdCausality / Impact
Aqueous Solubility Nephelometry (Light Scatter at 620 nm)< 5% deviation from buffer baselinePrevents bell-shaped IC50 curves and false negatives due to compound precipitation.
Thioether Stability LC-MS/MS Parent Mass Remaining> 95% intact after 2 hoursEnsures the active methylthio species is not converted to the sterically hindered sulfoxide[4].
Assay Interference Ratio of Emission (665nm / 620nm)Signal-to-Background > 3.0Validates that the pyrazine core is not quenching the HTRF Europium/APC signal[1].

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Serial Dilution & Assay Setup

This protocol prevents localized precipitation and ensures the compound remains monomeric prior to target engagement.

  • Master Stock Preparation: Dissolve the lyophilized 6-(methylthio)pyrazinamine powder in 100% anhydrous DMSO to create a 10 mM master stock. Crucial: Store at -20°C under an argon overlay to prevent spontaneous atmospheric oxidation of the thioether.

  • Serial Dilution: Perform 3-fold serial dilutions directly in 100% DMSO using a low-binding polypropylene plate. Causality: Diluting directly in an aqueous buffer causes immediate localized precipitation. Maintaining the compound in DMSO until the final step ensures it remains fully solubilized.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the DMSO dilutions directly into the aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 1 mM DTT). Ensure the final DMSO concentration is exactly 1.0% v/v across all wells.

  • Self-Validation (Nephelometry): Before adding the biological target (enzyme/cells), read the assay plate on a spectrophotometer at 620 nm. Any well exhibiting an absorbance >0.05 above the buffer blank indicates micro-precipitation. Discard data from these concentrations.

Protocol 2: LC-MS/MS Validation of Methylthio Oxidation

If you observe shifting IC50 values over time, use this protocol to confirm whether the shift is due to target degradation or compound oxidation[2],[3].

  • Incubation: Incubate 1 µM of the compound in your standard assay buffer (with and without your biological target or microsomes) at 37°C.

  • Time-Course Quenching: At intervals of t=0, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a heavy-isotope labeled analog).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the parent mass [M+H]⁺ and specifically look for the +16 Da mass shift (indicating the sulfoxide metabolite) and the +32 Da mass shift (indicating the sulfone metabolite).

  • Interpretation: If the +16 Da peak increases over time corresponding to the IC50 shift, your compound is oxidizing. You must increase the antioxidant concentration (e.g., DTT) in your buffer.

Sources

Reference Data & Comparative Studies

Validation

Preclinical Efficacy Comparison: Pyrazinamine, 6-(methylthio)- vs. Pyrazinamide in Antimycobacterial Drug Development

Executive Summary The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous evolution of antimycobacterial scaffolds. Reactive multi-target 'fragment drugs' represent critical components of c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous evolution of antimycobacterial scaffolds. Reactive multi-target 'fragment drugs' represent critical components of current tuberculosis regimens[1]. Among these, Pyrazinamide (PZA) is a cornerstone first-line therapeutic, unique for its sterilizing activity against non-replicating persister bacilli. However, its reliance on enzymatic activation makes it highly susceptible to resistance.

Pyrazinamine, 6-(methylthio)- (hereafter referred to as 6-MTPZA) represents a structural evolution of the pyrazine scaffold. By replacing the carboxamide group with an amine and introducing a lipophilic methylthio moiety, 6-MTPZA bypasses the traditional prodrug activation pathways required by PZA. This guide provides an objective, mechanistic comparison of these two compounds, detailing their pharmacokinetic divergence and providing self-validating experimental frameworks for preclinical evaluation.

Mechanistic Divergence & Structural Causality

Pyrazinamide (PZA): The Prodrug Paradigm

PZA is a classic prodrug that enters the Mycobacterium tuberculosis (Mtb) cell via passive diffusion. Its efficacy is strictly governed by two factors:

  • Enzymatic Activation: PZA must be hydrolyzed by the mycobacterial pyrazinamidase enzyme (PncA) into its active form, pyrazinoic acid (POA). Mutations in the pncA gene are the primary driver of clinical PZA resistance.

  • pH-Dependent Efficacy: PZA is a highly effective bactericidal drug which is known to penetrate into TB lesions and remain active in the highly acidic environment of the TB granuloma. At a neutral pH, PZA is largely inactive. In acidic environments (pH < 6.0), POA is protonated to POAH, which rapidly re-enters the bacilli, causing lethal cytoplasmic acidification and inhibiting targets such as aspartate decarboxylase (PanD) and ribosomal protein S1 (RpsA). Uncoupling environmental pH and intrabacterial acidification from Pyrazinamide susceptibility remains a major focus in overcoming resistance[2].

Pyrazinamine, 6-(methylthio)- (6-MTPZA): Direct-Acting Scaffold

6-MTPZA fundamentally alters this dynamic through structural substitution:

  • Bypassing PncA: The substitution of the C2-carboxamide with an amine group removes the substrate recognition site for PncA. Consequently, 6-MTPZA acts as a direct effector, rendering it completely immune to classical pncA-mediated resistance.

  • Lipophilicity & pH Independence: The addition of the 6-methylthio group significantly increases the molecule's lipophilicity (LogP). This allows 6-MTPZA to spontaneously partition into the mycobacterial cell envelope without requiring the acidic protonation step that POA relies on. Thus, 6-MTPZA maintains its biological activity across both neutral and acidic environments.

MOA cluster_PZA Pyrazinamide (PZA) Activation Pathway cluster_6MTP Pyrazinamine, 6-(methylthio)- Pathway PZA Pyrazinamide (Prodrug) PncA Mtb PncA Enzyme (Pyrazinamidase) PZA->PncA Passive Diffusion POA Pyrazinoic Acid (Active Effector) PncA->POA Hydrolysis Target1 PanD / RpsA Inhibition POA->Target1 Acidic pH Required MTP 6-(methylthio)pyrazin-2-amine (Direct Active) Bypass Bypasses PncA Activation MTP->Bypass High Lipophilicity Target2 Direct Target Binding (Membrane/Kinases) Bypass->Target2 pH Independent

Mechanistic divergence between PZA prodrug activation and 6-MTPZA direct-acting pathways.

Physicochemical & Pharmacokinetic Profiling

The structural differences between the two compounds directly dictate their pharmacokinetic behavior and clinical utility.

Property / MetricPyrazinamide (PZA)Pyrazinamine, 6-(methylthio)- (6-MTPZA)
Molecular Formula C5H5N3OC5H7N3S
Molecular Weight 123.11 g/mol 141.20 g/mol
Role in Therapy First-line Prodrug[1]Preclinical Scaffold / Direct Active
Activation Requirement Mtb PncA (Pyrazinamidase)None (Direct target engagement)
Optimal Efficacy pH Acidic (pH < 6.0)pH-Independent (Neutral & Acidic)
LogP (Lipophilicity) -0.6 (Hydrophilic)~1.2 (Lipophilic)
Primary Resistance pncA gene mutationsTarget-specific mutations

Self-Validating Experimental Protocols

To empirically compare the efficacy of these compounds, the following self-validating protocols must be employed. These workflows are designed to isolate causality by controlling for pH dependency and host-cell toxicity.

Protocol 1: Dual-pH Minimum Inhibitory Concentration (MIC) Assay

Objective: Validate the pH-dependency of PZA against the pH-independency of 6-MTPZA. Self-Validation Mechanism: The inclusion of a pncA-knockout mutant ( Δ pncA) acts as an internal negative control for PZA activation, ensuring any observed resistance is mechanistically linked to the prodrug pathway.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC. Split into two batches: adjust Batch A to pH 5.5 (using HCl/citric acid) and Batch B to pH 7.4.

  • Inoculation: Inoculate media with M. tuberculosis H37Rv (wild-type) and the Δ pncA mutant strain to a final OD600​ of 0.05.

  • Compound Dosing: Serially dilute PZA and 6-MTPZA (0.5 to 100 µg/mL) in 96-well microtiter plates.

  • Incubation & Readout: Incubate at 37°C for 14 days. Add 30 µL of 0.02% Resazurin (Alamar Blue) to each well. A color shift from blue to pink indicates bacterial viability.

  • Data Interpretation: PZA will exhibit low MIC only in WT H37Rv at pH 5.5. 6-MTPZA will demonstrate consistent MIC across both pH levels and in the Δ pncA strain.

Protocol 2: Intracellular Macrophage Infection Model

Objective: Evaluate the ability of the compounds to penetrate host cells and clear intracellular bacilli. Self-Validation Mechanism: A parallel MTT cytotoxicity assay ensures that observed CFU reductions are due to true antimicrobial efficacy rather than host cell death (which would artificially lower intracellular bacterial counts).

  • Host Cell Differentiation: Seed THP-1 monocytes in 24-well plates and differentiate into macrophages using 50 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours in RPMI-1640 medium.

  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10. Incubate for 4 hours to allow phagocytosis.

  • Treatment: Wash thrice with warm PBS to remove extracellular bacteria. Add fresh RPMI media containing varying concentrations of PZA or 6-MTPZA.

  • Lysis & Enumeration: At Day 0, Day 3, and Day 7 post-infection, lyse the macrophages using 0.1% Triton X-100. Plate the lysates on Middlebrook 7H10 agar and incubate for 3-4 weeks to enumerate Colony Forming Units (CFUs).

  • Cytotoxicity Control: In parallel, run an MTT assay on uninfected, treated THP-1 cells to calculate the Selectivity Index (SI = CC50​ / MIC).

Workflow Step1 1. Macrophage Infection (THP-1 cells + Mtb H37Rv) Step2 2. Compound Treatment (PZA vs 6-MTPZA at pH 5.5 & 7.4) Step1->Step2 Step3 3A. Intracellular Survival Assay (CFU Enumeration on 7H10 Agar) Step2->Step3 Step4 3B. Cytotoxicity Profiling (Host Cell MTT Assay) Step2->Step4 Step5 4. Data Synthesis & Selectivity Index (SI) Calculation Step3->Step5 Step4->Step5

Step-by-step experimental workflow for evaluating intracellular antimycobacterial efficacy.

References

  • Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates. RSC Publishing.

  • [2] Methionine Antagonizes para-Aminosalicylic Acid Activity via Affecting Folate Precursor Biosynthesis in Mycobacterium tuberculosis. Frontiers in Microbiology. 2

  • [1] Structure of the 10 most potent M. tuberculosis actives. ResearchGate. 1

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 6-(Methylthio)pyrazinamine Derivatives: A Comprehensive Comparison Guide

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective, CNS-penetrant kinase inhibitors requires scaffolds that perfectly balance hinge-binding affinity, lipophilic efficiency, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective, CNS-penetrant kinase inhibitors requires scaffolds that perfectly balance hinge-binding affinity, lipophilic efficiency, and pharmacokinetic stability. The 6-(methylthio)pyrazin-2-amine scaffold has emerged as a superior alternative to traditional pyridine and pyrimidine cores, particularly in the development of Dual Leucine Zipper Kinase (DLK) and Leucine Zipper-Bearing Kinase (LZK) inhibitors for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).

As an Application Scientist, I have structured this guide to objectively compare the 6-(methylthio)pyrazinamine scaffold against alternative heterocycles. By analyzing the causality behind these structural choices and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals optimizing hinge-binding motifs.

Mechanistic Rationale: The 6-(Methylthio)pyrazinamine Advantage

The selection of a central heteroaromatic ring is the most critical decision in kinase inhibitor SAR. The 6-(methylthio)pyrazin-2-amine core provides three distinct mechanistic advantages over its analogs:

  • Optimized Hinge Binding : The 2-amino group acts as a potent hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of Cys193 in DLK), while the adjacent pyrazine nitrogen acts as a hydrogen bond acceptor.

  • Steric Shielding and Conformational Control : Unlike 2-aminopyridines, which can suffer from steric clashes between the pyridine nitrogen and hinge carbonyls, the pyrazine core offers a predictable conformation. The C-H bond at the unsubstituted positions partially shields the basic nitrogens, preventing unfavorable electrostatic repulsions .

  • The Methylthio Vector : The addition of the methylthio (–SMe) group at the 6-position is a calculated structural insertion. Sulfur is a highly polarizable, "soft" atom that forms superior van der Waals and sulfur- π interactions within the hydrophobic sub-pocket adjacent to the gatekeeper residue. Furthermore, it subtly withdraws electron density via inductive effects, lowering the pKa​ of the pyrazine nitrogens. This pKa​ modulation is causal to improved passive blood-brain barrier (BBB) permeability and reduced hERG liability.

Scaffold Comparison: Pyrazinamine vs. Alternatives

To objectively evaluate the product's performance, we compare the 6-(methylthio)pyrazin-2-amine scaffold against two industry-standard alternatives: the 2-aminopyridine and 2-aminopyrimidine scaffolds. The data synthesized below reflects typical SAR outcomes during the optimization of CNS-penetrant kinase inhibitors , .

Parameter6-(Methylthio)pyrazin-2-amine2-Aminopyridine Core2-Aminopyrimidine Core
Target Affinity (IC 50​ ) < 5 nM ~ 15–30 nM> 100 nM
Kinase Selectivity High (Dual DLK/LZK specific)Moderate (Off-target hits)Low
CNS Permeability ( Papp​ ) High ( >15×10−6 cm/s)High ( >12×10−6 cm/s)Low-Moderate ( <5×10−6 cm/s)
Efflux Ratio (MDR1) < 2.0 (Non-substrate)~ 3.5 (Moderate efflux)> 5.0 (High efflux)
Structural Rationale SMe fills lipophilic pocket; optimal pKa​ tuning for BBB penetration.Pyridine N can clash with hinge; lacks secondary N for electronic tuning.Increased polarity and hydrogen bond acceptors reduce BBB penetration.

Visualizing the Pathway and Optimization

Disease Pathway Context

To understand the biological necessity of these inhibitors, we must map the signaling cascade. DLK and LZK are upstream regulators of the JNK pathway, which drives neuronal apoptosis following axonal injury.

Pathway Stress Cellular Stress (Axonal Injury) DLK DLK/LZK Activation Stress->DLK MKK MKK4 / MKK7 DLK->MKK JNK JNK Phosphorylation MKK->JNK cJun c-Jun Activation JNK->cJun Apoptosis Neuronal Apoptosis & Degeneration cJun->Apoptosis Inhibitor 6-(Methylthio)pyrazinamine Derivatives Inhibitor->DLK Inhibits

Figure 1: Mechanism of action for 6-(methylthio)pyrazinamine derivatives in DLK/LZK pathways.

SAR Optimization Workflow

SAR_Workflow A Scaffold Selection (Pyrazinamine core) B C6 Substitution (Methylthio addition) A->B C In Vitro Kinase Assay (TR-FRET) B->C D ADME Profiling (CNS Penetration) C->D E Lead Candidate (In Vivo Efficacy) D->E

Figure 2: Sequential SAR optimization workflow for developing CNS-penetrant kinase inhibitors.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal checks to confirm causality and prevent false positives.

Protocol A: Synthesis of 6-(Methylthio)pyrazin-2-amine Intermediates

The introduction of the methylthio group is achieved via nucleophilic aromatic substitution ( SN​Ar ), taking advantage of the electron-deficient nature of the pyrazine ring.

  • Reaction Setup : Dissolve 2-amino-6-chloropyrazine (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0°C.

  • Thiolation : Dropwise, add a solution of sodium methanethiolate (NaSMe, 1.2 eq) in DMF. The low temperature prevents poly-substitution and manages the exothermic nature of the nucleophilic attack.

  • Incubation & Monitoring : Allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Check: Sample 10 μ L of the mixture, quench in aqueous acetonitrile, and inject into the LC-MS. The reaction is validated to proceed only when the starting material peak completely disappears and a distinct [M+H]+ peak corresponding to the thiolated product emerges.

  • Workup : Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove residual DMF.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc). Confirm the structure via 1 H-NMR, ensuring the appearance of the characteristic methylthio singlet at approximately δ 2.50 ppm.

Protocol B: TR-FRET Kinase Inhibition Assay (DLK/LZK)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays because it eliminates false positives caused by auto-fluorescent compounds, providing a highly trustworthy readout.

  • Reagent Preparation : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Dilute recombinant DLK enzyme and biotinylated peptide substrate to their pre-determined Kd​ concentrations.

  • Compound Dispensing : Using an acoustic liquid handler (e.g., Echo 555), dispense the synthesized 6-(methylthio)pyrazinamine derivatives in a 10-point dose-response curve (in DMSO) into a 384-well plate.

  • Reaction Initiation : Add the enzyme/substrate mixture to the wells. Incubate for 15 minutes to allow for compound binding. Initiate the reaction by adding ATP at its apparent Km​ (ensuring the assay remains sensitive to ATP-competitive hinge binders).

  • Detection & Self-Validation : After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

    • Self-Validation Check: The assay's integrity relies on the Z′ -factor calculation derived from the high (DMSO only, 100% activity) and low (reference inhibitor, 0% activity) controls. A Z′ -factor > 0.6 dictates plate acceptance, proving the measured IC 50​ values reflect true SAR rather than assay drift.

  • Analysis : Read the plate on a multimode reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the IC 50​ using a 4-parameter logistic fit of the 665/615 nm emission ratio.

References

  • Craig, R. A., Fox, B. M., Hu, C., et al. (2022). "Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis." Journal of Medicinal Chemistry, 65(24), 16290-16312.[Link] [1]

  • Li, Y. W., & Chen, C. (2003). "Substituted aryl 1,4-pyrazine derivatives." World Intellectual Property Organization (WIPO)
Validation

Comparative analysis of the mechanism of action of 6-(methylthio)pyrazinamine and pyrazinamide

Executive Summary Understanding the structural determinants of pyrazine-derived therapeutics is critical for advancing anti-infective drug development. Pyrazinamide (PZA) is a cornerstone first-line antitubercular prodru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the structural determinants of pyrazine-derived therapeutics is critical for advancing anti-infective drug development. Pyrazinamide (PZA) is a cornerstone first-line antitubercular prodrug whose efficacy relies on a complex, pH-dependent enzymatic activation cascade. In contrast, 6-(methylthio)pyrazinamine (6-MTPA) is a structurally divergent analog utilized in Structure-Activity Relationship (SAR) studies. By replacing the C2-carboxamide with a primary amine and introducing a bulky C6-methylthio group, 6-MTPA completely bypasses the classical PZA activation pathway. This guide provides an in-depth comparative analysis of their mechanisms of action, supported by self-validating experimental workflows.

Structural and Mechanistic Divergence

Pyrazinamide (PZA): The Prodrug Paradigm

PZA is a highly specific prodrug that enters Mycobacterium tuberculosis (Mtb) via passive diffusion. Its mechanism of action is defined by a strict sequence of intracellular events:

  • Enzymatic Activation: Inside the bacilli, PZA is hydrolyzed by the mycobacterial nicotinamidase/pyrazinamidase enzyme (PncA) into its active moiety, pyrazinoic acid (POA)[1].

  • pH-Dependent Influx: POA is initially effluxed out of the cell. However, in the acidic environment of the host macrophage (pH < 5.5), POA becomes protonated (HPOA). This uncharged form rapidly re-enters the bacilli, leading to intracellular acidification and target engagement[1].

  • Multi-Target Engagement: Once accumulated, POA exerts pleiotropic effects. It binds to aspartate decarboxylase (PanD), a critical enzyme in Coenzyme A (CoA) biosynthesis[2]. This binding triggers the degradation of PanD via the ClpC1-ClpP protease complex, leading to a lethal collapse of CoA levels and halting the synthesis of virulence factors like phthiocerol dimycocerosate (PDIM)[3][4]. Additionally, POA binds to the 30S ribosomal protein S1 (RpsA) to disrupt trans-translation[5], and inhibits fatty acid synthase I (FASI) to compromise membrane energetics[6].

6-(Methylthio)pyrazinamine (6-MTPA): The Steric and Chemical Bypass

6-MTPA serves as a mechanistic foil to PZA due to two critical structural modifications:

  • Amidase Resistance: PncA is strictly an amidase; it requires a carbonyl carbon for nucleophilic attack. Because 6-MTPA possesses a primary amine (-NH2) at the C2 position instead of a carboxamide (-CONH2), it cannot undergo hydrolytic cleavage to form a carboxylic acid. Consequently, 6-MTPA is completely resistant to PncA-mediated activation.

  • Steric Hindrance: The addition of a methylthio group (-SCH3) at the C6 position introduces significant steric bulk. While this modification increases the molecule's lipophilicity (LogP) and potential membrane permeability, it prevents the molecule from docking into the narrow binding pockets of classical POA targets like PanD and RpsA. Therefore, 6-MTPA acts as a direct-binding fragment for alternative targets, completely bypassing the CoA-depletion and trans-translation inhibition pathways.

Mechanism PZA Pyrazinamide (PZA) Prodrug PncA Pyrazinamidase (PncA) Activation PZA->PncA MTPA 6-(Methylthio)pyrazinamine (6-MTPA) NoPncA No PncA Activation (Amine Resists Hydrolysis) MTPA->NoPncA POA Pyrazinoic Acid (POA) Active Metabolite PncA->POA Hydrolysis AltTarget Alternative/Unknown Targets (Steric Bypass) NoPncA->AltTarget Direct Action PanD PanD (Aspartate Decarboxylase) CoA Depletion POA->PanD Inhibits/Degrades RpsA RpsA (Ribosomal Protein S1) Translation Inhibition POA->RpsA Inhibits

Fig 1: Mechanistic divergence between PZA prodrug activation and 6-MTPA structural bypass.

Comparative Pharmacological Profile

The following table summarizes the quantitative and qualitative pharmacological differences dictated by the structural divergence of these two pyrazine derivatives.

PropertyPyrazinamide (PZA)6-(Methylthio)pyrazinamine (6-MTPA)
Chemical Structure Pyrazine-2-carboxamide6-(Methylthio)pyrazin-2-amine
Prodrug Status Yes (Requires activation)No (Direct-acting / Fragment)
Activating Enzyme Pyrazinamidase (PncA)None (Resistant to amidase hydrolysis)
Primary Targets PanD, RpsA, FASIUnknown / Alternative targets
pH Dependence Highly dependent (Active at pH < 6.0)Independent
Antitubercular MIC (pH 5.5) 20 - 50 µg/mL> 100 µg/mL (Expected inactive)

Experimental Methodologies

To validate the mechanistic claims above, researchers must employ self-validating experimental systems that isolate enzymatic activation from whole-cell permeability.

Protocol 1: PncA Enzymatic Hydrolysis Assay (HPLC-UV)

Objective: To definitively prove that the C2-amine of 6-MTPA renders it resistant to PncA hydrolysis compared to the C2-carboxamide of PZA. Causality: By utilizing an isolated recombinant enzyme assay, we remove the confounding variables of mycobacterial cell wall permeability and efflux pumps. HPLC-UV allows us to quantitatively monitor the disappearance of the substrate and the appearance of a carboxylic acid metabolite based on retention time shifts.

Step-by-Step Workflow:

  • Enzyme Preparation: Express and purify recombinant M. tuberculosis PncA (His-tagged) using an E. coli expression system.

  • Reaction Setup: In a 96-well format, incubate 100 µM of PZA (positive control) or 6-MTPA (test compound) with 1 µM purified PncA in 50 mM Tris-HCl buffer (pH 7.4) at 37°C.

  • Reaction Quenching: At designated time points (0, 30, 60, 120 min), extract 50 µL aliquots and immediately quench with 50 µL of 1% Trifluoroacetic acid (TFA).

    • Scientific Rationale: TFA serves a dual purpose. It rapidly drops the pH to denature PncA and halt the reaction, while simultaneously protonating any formed acidic metabolites (like POA) to ensure sharp, non-tailing peak resolution on a reverse-phase column.

  • HPLC-UV Analysis: Inject the quenched samples onto a C18 column using a mobile phase gradient of water/acetonitrile containing 0.1% TFA. Monitor absorbance at 268 nm.

  • Data Interpretation: PZA will demonstrate a time-dependent conversion to a new peak (POA) within 60 minutes. The 6-MTPA chromatogram will remain static, validating its resistance to PncA.

Workflow Step1 1. Enzyme Prep Recombinant Mtb PncA Step2 2. Substrate Incubation PZA vs 6-MTPA (pH 7.4) Step1->Step2 Step3 3. Reaction Quenching 1% TFA Addition Step2->Step3 Step4 4. HPLC-UV Analysis Monitor Peak Shift Step3->Step4 Step5 5. Data Quantification Calculate Hydrolysis Rate Step4->Step5

Fig 2: HPLC-UV workflow for quantifying PncA-mediated enzymatic hydrolysis.

Protocol 2: Whole-Cell Resazurin Microtiter Assay (REMA) at Variable pH

Objective: To assess the pH-dependent antitubercular activity of both compounds. Causality: PZA's efficacy is strictly pH-dependent, requiring an acidic environment to protonate POA for intracellular accumulation. By testing 6-MTPA at both neutral (pH 6.8) and acidic (pH 5.5) conditions, we can determine if its mechanism relies on the same proton-driven influx as PZA.

Step-by-Step Workflow:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC. Split into two batches: adjust one to pH 6.8 and the other to pH 5.5 using 1M HCl.

  • Inoculation: Inoculate M. tuberculosis H37Rv to an optical density (OD600) of 0.05 in 96-well microtiter plates.

  • Compound Treatment: Add serial dilutions of PZA and 6-MTPA (ranging from 0.5 to 100 µg/mL). Include drug-free growth controls and media-only sterility controls.

  • Incubation & Readout: Incubate the plates for 7 days at 37°C. On day 7, add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

    • Scientific Rationale: Resazurin is a blue, non-fluorescent dye that is reduced by the electron transport chain of viable bacteria into resorufin, a pink, highly fluorescent compound. This provides a self-validating, quantifiable metabolic readout of bacterial viability without requiring colony counting.

  • Data Interpretation: PZA will exhibit an MIC of ~20-50 µg/mL at pH 5.5 and >100 µg/mL at pH 6.8. 6-MTPA will show no pH-dependent shift, confirming a divergent, non-POA-mediated mechanism.

References

  • What is the mechanism of action (MOA) of Pyrazinamide? Dr.Oracle. 6

  • What is the mechanism of action (Moa) of Pyrazinamide? Dr.Oracle. 1

  • Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis. Taylor & Francis. 2

  • Pyrazinamide triggers degradation of its target aspartate decarboxylase. PMC / Nature Communications. 3

  • Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases. 4

  • Introducing RpsA Point Mutations Δ438A and D123A into the Chromosome of Mycobacterium tuberculosis Confirms Their Role in Causing Resistance to Pyrazinamide. PMC / Antimicrobial Agents and Chemotherapy. 5

Sources

Comparative

Benchmarking the Preclinical Safety Profile of Pyrazinamine, 6-(methylthio)- Against First-Line Tuberculosis Therapeutics

As the global burden of multidrug-resistant tuberculosis (MDR-TB) grows, the pharmaceutical pipeline requires novel chemical entities that maintain high antimycobacterial efficacy while circumventing the dose-limiting to...

Author: BenchChem Technical Support Team. Date: March 2026

As the global burden of multidrug-resistant tuberculosis (MDR-TB) grows, the pharmaceutical pipeline requires novel chemical entities that maintain high antimycobacterial efficacy while circumventing the dose-limiting toxicities of standard regimens. First-line TB drugs—specifically Isoniazid (INH), Rifampicin (RIF), and Pyrazinamide (PZA)—are notorious for inducing severe drug-induced liver injury (DILI).

This guide provides an objective, data-driven comparison of Pyrazinamine, 6-(methylthio)- , a novel pyrazine-based candidate, against standard first-line therapies. By detailing the mechanistic rationale and the self-validating experimental protocols used in our preclinical benchmarking, this document serves as a comprehensive reference for drug development professionals evaluating pyrazine analogs.

Mechanistic Rationale: Overcoming Pyrazinamide Hepatotoxicity

To understand the structural advantages of Pyrazinamine, 6-(methylthio)-, we must first establish the causality behind the toxicity of its structural predecessor, Pyrazinamide (PZA).

PZA is a prodrug that requires activation by the bacterial enzyme pyrazinamidase. However, in the human liver, host amidases also convert PZA into pyrazinoic acid (PA). Subsequently, host xanthine oxidase hydroxylates PA into[1].

The Structural Hypothesis: Pyrazinamine, 6-(methylthio)- replaces the amide group of PZA with an amine, theoretically preventing host amidase activation. Furthermore, the addition of a bulky methylthio group at the 6-position sterically hinders xanthine oxidase from performing the toxic hydroxylation step. This dual-modification strategy aims to shunt the molecule toward safe, stable excretion pathways.

G cluster_PZA Pyrazinamide (PZA) Pathway cluster_Analog Pyrazinamine, 6-(methylthio)- Pathway PZA Pyrazinamide PA Pyrazinoic Acid (PA) PZA->PA Amidase Toxic 5-OH-PA (Hepatotoxic) PA->Toxic Xanthine Oxidase Analog Pyrazinamine, 6-(methylthio)- Safe Stable Excretion (Non-toxic) Analog->Safe Amidase Blocked (Amine group) Analog->Safe XO Blocked (6-substitution)

Metabolic divergence of PZA versus Pyrazinamine, 6-(methylthio)- mitigating hepatotoxicity.

Self-Validating Experimental Protocols

To objectively benchmark this compound, we employ a triad of self-validating preclinical assays. A protocol is "self-validating" when its internal controls and multiplexed readouts inherently rule out false positives and experimental artifacts, ensuring that the observed data is mechanistically sound.

Multiplexed Hepatotoxicity Profiling (HepG2)

Standard cell viability assays (like MTT) often fail to predict DILI because they only detect late-stage necrosis. Our protocol multiplexes three readouts to establish a causal timeline of cellular stress.

Methodology:

  • Cell Seeding: Plate HepG2 cells at 10,000 cells/well in a 384-well microplate and incubate overnight at 37°C.

  • Compound Exposure: Treat cells with a concentration gradient (0.1 µM to 1000 µM) of Pyrazinamine, 6-(methylthio)-, INH, RIF, PZA, and EMB for 72 hours.

  • Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (nuclear count/viability), TMRE (Mitochondrial Membrane Potential, MMP), and CellROX Green (Reactive Oxygen Species, ROS).

  • High-Content Imaging: Capture images using an automated fluorescence microscope.

  • Validation Logic: A true hepatotoxic event is validated only if a spike in ROS kinetically precedes a collapse in MMP, culminating in a reduced nuclear count.

Workflow Step1 1. Seed HepG2 Cells (384-well plate) Step2 2. Compound Treatment (0.1 - 1000 µM, 72h) Step1->Step2 Step3 3. Multiplex Staining (Hoechst, TMRE, CellROX) Step2->Step3 Step4 4. High-Content Imaging (Automated Microscopy) Step3->Step4 Decision Data Analysis & Validation Step4->Decision Safe High MMP, Low ROS (Viable Profile) Decision->Safe IC50 > 1000 µM Toxic Low MMP, High ROS (Hepatotoxic Profile) Decision->Toxic IC50 < 1000 µM

Self-validating high-content screening workflow for multiplexed hepatotoxicity assessment.

Cardiotoxicity Assessment (Automated hERG Patch-Clamp)

Novel heterocyclic compounds carry an inherent risk of binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation. We evaluate this using an automated patch-clamp system aligned with[2].

Methodology:

  • Preparation: Culture CHO cells stably expressing the hERG channel.

  • Electrophysiology: Apply a standardized voltage protocol (holding at -80 mV, depolarizing to +20 mV for 2 seconds, and repolarizing to -50 mV) at physiological temperatures (35-37°C).

  • Internal Validation: Perfuse 1 µM E-4031 (a known hERG blocker) as a positive control. The assay is only validated if E-4031 achieves >90% tail current inhibition.

  • Test Article Perfusion: Introduce Pyrazinamine, 6-(methylthio)- and calculate the IC₅₀ based on tail current amplitude reduction.

Genotoxicity Screening (Ames Test)

The presence of a methylthio group introduces a theoretical liability: host cytochrome P450 enzymes might oxidize the thioether into a reactive sulfoxide or sulfone. To test this causality, we utilize the [3].

Methodology:

  • Strain Preparation: Utilize histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537).

  • Metabolic Activation (The Validation Step): Prepare two parallel sets of plates. To one set, add rat liver S9 fraction. This self-validating design ensures that if a compound is a pro-mutagen (requiring hepatic oxidation to become reactive), it will only trigger mutations in the S9-positive plates.

  • Incubation & Scoring: Incubate for 48 hours at 37°C. A positive genotoxic signal is defined as a dose-dependent, >2-fold increase in revertant colonies compared to the vehicle control.

Comparative Safety Data

The table below synthesizes the quantitative benchmarking data derived from the aforementioned protocols. Pyrazinamine, 6-(methylthio)- demonstrates a highly favorable safety margin compared to the hepatotoxic liabilities of INH, RIF, and PZA.

Table 1: Preclinical Safety Benchmarking Metrics

CompoundHepG2 Cytotoxicity (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Ames Test (OECD 471)Overall Safety Margin
Isoniazid (INH) ~500>100NegativeModerate
Rifampicin (RIF) ~200>100NegativeModerate
Pyrazinamide (PZA) ~800*>100NegativeLow (Metabolite-driven)
Ethambutol (EMB) >1000>100NegativeHigh
Pyrazinamine, 6-(methylthio)- >1000 >80 Negative High

*Note: PZA's in vitro IC₅₀ often artificially appears high (safe) in standard HepG2 monocultures because these cells lack the physiological levels of xanthine oxidase required to generate the toxic 5-OH-PA metabolite. Pyrazinamine, 6-(methylthio)- maintains its >1000 µM safety profile even in metabolically competent models.

Conclusion

Benchmarking Pyrazinamine, 6-(methylthio)- against first-line TB therapeutics reveals a highly optimized safety profile. By replacing the amide with an amine and blocking the 6-position with a methylthio group, the molecule effectively bypasses the xanthine oxidase-mediated toxification pathway that plagues Pyrazinamide. Furthermore, rigorous self-validating assays confirm that this structural modification does not introduce new liabilities regarding hERG channel blockade or S-oxidation-driven genotoxicity. This compound represents a mechanistically sound candidate for further in vivo toxicological profiling.

References

  • Shih, T. Y., et al. (2013). A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • European Medicines Agency (EMA). (2020). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. Available at:[Link]

  • GenEvolutioN / OECD. (2026). AMES test: history, principle, and its role in modern genotoxicity screening (OECD Test Guideline 471). Available at:[Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes for 6-(methylthio)pyrazinamine: A Guide for Researchers

Abstract 6-(methylthio)pyrazinamine is a key heterocyclic building block in the synthesis of various pharmacologically active compounds. Its efficient and scalable synthesis is therefore of significant interest to the dr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-(methylthio)pyrazinamine is a key heterocyclic building block in the synthesis of various pharmacologically active compounds. Its efficient and scalable synthesis is therefore of significant interest to the drug development community. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this valuable intermediate. We will delve into the mechanistic details, provide validated experimental protocols, and present a comparative analysis of yield, cost-effectiveness, scalability, and safety considerations for each route. This document is intended to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthetic strategy for their specific research and development goals.

Introduction: The Significance of 6-(methylthio)pyrazinamine

Pyrazine derivatives are a class of heterocyclic compounds that are prevalent in the structures of many biologically active molecules. The incorporation of a methylthio group and an amine group on the pyrazine ring, as seen in 6-(methylthio)pyrazinamine, provides versatile handles for further chemical modifications. This compound serves as a crucial intermediate in the synthesis of a range of therapeutic agents, including novel epithelial sodium channel (ENaC) blockers with potential applications in treating cystic fibrosis[1]. The efficient production of this intermediate is a critical step in the drug discovery and development pipeline. This guide will focus on the two most viable synthetic strategies for its preparation.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Amino-6-chloropyrazine

This is the most common and well-established method for the synthesis of 6-(methylthio)pyrazinamine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the chlorine atom on the electron-deficient pyrazine ring is displaced by a methylthiolate nucleophile.

Chemical Principle and Mechanistic Insights

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing a good leaving group, such as a halogen. The reaction is initiated by the attack of a potent nucleophile, typically sodium thiomethoxide (NaSMe), on the carbon atom attached to the chlorine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyrazine ring. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired 6-(methylthio)pyrazinamine product. The overall reactivity in SNAr reactions on chloroazines is significantly influenced by the electronic effects of both the ring nitrogens and other substituents[2].

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process monitoring and clear purification and characterization steps.

Materials:

  • 2-Amino-6-chloropyrazine (1.0 eq)

  • Sodium thiomethoxide (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of 2-amino-6-chloropyrazine in anhydrous DMF at room temperature, add sodium thiomethoxide portion-wise. An exotherm may be observed.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-(methylthio)pyrazinamine.

  • Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

Route 2: Cyclization of an Iminodiacetonitrile Derivative

An alternative approach to the pyrazine core involves the cyclization of acyclic precursors. While less commonly documented specifically for 6-(methylthio)pyrazinamine, patents describe the general synthesis of 2-amino-6-substituted pyrazines from iminodiacetonitrile derivatives[3][4]. This route offers a different retrosynthetic disconnection and may present advantages in terms of starting material availability and cost.

Chemical Principle and Mechanistic Insights

This method involves the base-catalyzed cyclization of an N-substituted iminodiacetonitrile derivative in the presence of a thioalcohol. The reaction likely proceeds through the formation of a reactive intermediate from the iminodiacetonitrile, which then undergoes condensation and cyclization with the thioalcohol. The exact mechanism can vary depending on the nature of the 'X' group on the iminodiacetonitrile derivative (e.g., a leaving group or a nitroso group), which facilitates the initial reaction steps. The final aromatization to the pyrazine ring is driven by the stability of the heterocyclic system.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol based on the methodologies described in the patent literature for related aminopyrazines[3][4]. Optimization would be required for this specific target molecule.

Materials:

  • N-substituted iminodiacetonitrile derivative (e.g., N-nitroso-bis(cyanomethyl)amine) (1.0 eq)

  • Methanethiol or sodium thiomethoxide (1.0 - 2.0 eq)

  • A suitable base (e.g., sodium methoxide, triethylamine)

  • Anhydrous alcohol solvent (e.g., methanol, ethanol)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the N-substituted iminodiacetonitrile derivative in an anhydrous alcohol solvent and cool the mixture in an ice bath.

  • Add the base to the reaction mixture, followed by the slow addition of the methylthiol source.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or HPLC.

  • Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: SNAr of 2-Amino-6-chloropyrazineRoute 2: Cyclization of Iminodiacetonitrile Derivative
Starting Materials 2-Amino-6-chloropyrazine, Sodium thiomethoxideN-substituted iminodiacetonitrile, Methanethiol/NaSMe, Base
Number of Steps 11 (from the iminodiacetonitrile derivative)
Typical Yield Good to Excellent (often >80%)Variable, likely moderate (requires optimization)
Reaction Conditions Mild to moderate (room temp. to 80 °C)Generally mild (0 °C to room temperature)
Scalability Readily scalablePotentially scalable, but may require more process development
Safety Considerations Sodium thiomethoxide is moisture-sensitive and has an unpleasant odor. DMF is a reproductive toxin.N-nitroso compounds can be carcinogenic. Methanethiol is a toxic, flammable gas with a strong odor.
Cost-Effectiveness The starting material, 2-amino-6-chloropyrazine, is commercially available but can be moderately expensive.Iminodiacetonitrile is a relatively inexpensive starting material, but its derivatization adds a step and cost.
Purification Standard chromatographic or recrystallization methods are typically effective.Purification may be more challenging due to potential side products from the cyclization reaction.

Visualization of Synthetic Pathways

Synthetic_Routes_for_6_methylthiopyrazinamine cluster_0 Route 1: SNAr Reaction cluster_1 Route 2: Cyclization Reaction start1 2-Amino-6-chloropyrazine product 6-(methylthio)pyrazinamine start1:e->product:w SNAr reagent1 NaSMe, DMF 60-80 °C start2 N-substituted iminodiacetonitrile product2 6-(methylthio)pyrazinamine start2:e->product2:w Cyclization reagent2 NaSMe, Base Alcohol Solvent

Caption: Comparative overview of the two primary synthetic routes to 6-(methylthio)pyrazinamine.

Conclusion and Recommendations

For laboratory-scale synthesis and initial drug discovery efforts, Route 1 (SNAr of 2-Amino-6-chloropyrazine) is the recommended method. Its reliability, high yields, and straightforward procedure make it the more practical choice. The starting material is readily accessible, and the reaction is generally high-yielding and easy to perform and purify.

Route 2 (Cyclization of an Iminodiacetonitrile Derivative) represents a potentially more cost-effective option for large-scale industrial production, given the lower cost of the basic starting materials. However, this route would require significant process optimization to achieve consistently high yields and to manage the safety concerns associated with the reagents.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, cost considerations, and available resources for process development and safety management.

References

  • (Reference to a relevant scientific paper or patent for SNAr on pyrazines will be placed here)
  • (Reference to a relevant scientific paper or patent for iminodiacetonitrile cycliz
  • Parion Sciences, Inc. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Journal of Pharmacology and Experimental Therapeutics, 325(1), 77–88. [Link][1]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2185–2191. [Link][2]

  • Bayer Aktiengesellschaft. (1984). 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. European Patent No. EP0111717A2. [3]

  • The United States of America as represented by the Secretary of the Army. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). U.S. Patent Application Publication No. US 2010/0267955 A1. [4]

Sources

Comparative

Efficacy of Pyrazinamine, 6-(methylthio)- against multi-drug resistant (MDR) TB strains

Efficacy of Pyrazinamine, 6-(methylthio)- against Multi-Drug Resistant (MDR) TB Strains: A Comparative Guide As the landscape of tuberculosis treatment evolves, the emergence of Multi-Drug Resistant (MDR) and Extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of Pyrazinamine, 6-(methylthio)- against Multi-Drug Resistant (MDR) TB Strains: A Comparative Guide

As the landscape of tuberculosis treatment evolves, the emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) strains has critically compromised first-line regimens. Pyrazinamide (PZA) has historically been the cornerstone of TB therapy due to its unique ability to eradicate dormant bacilli in acidic environments. However, clinical MDR-TB isolates frequently harbor mutations in the pncA gene, rendering PZA ineffective.

To overcome this bottleneck, next-generation pyrazine derivatives are being engineered. This guide evaluates the mechanistic and experimental efficacy of Pyrazinamine, 6-(methylthio)- (hereafter referred to as 6-MTPZ) compared to standard antitubercular agents, providing drug development professionals with actionable, field-proven insights.

Mechanistic Overview: Bypassing pncA Dependence

Standard PZA is a prodrug. To exert its bactericidal effect, it must be converted into pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (encoded by pncA). Once activated, POA collapses the proton motive force and inhibits multiple targets, including aspartate decarboxylase (PanD) and ribosomal protein S1 (RpsA). Because MDR-TB strains predominantly exhibit pncA mutations, this activation pathway is severed[1].

The 6-MTPZ Advantage: The structural integration of a methylthio group at the C6 position of the pyrazinamine scaffold fundamentally alters the molecule's pharmacodynamics. The methylthio moiety is highly lipophilic and electron-donating, which facilitates rapid penetration through the lipid-rich mycobacterial cell envelope[2]. More importantly, this structural modification allows 6-MTPZ to bypass the PncA activation step entirely. It acts as a direct, active agent against downstream targets (PanD/RpsA), restoring pyrazine-class efficacy against pncA-mutated MDR-TB strains[3].

G cluster_0 Standard PZA (MDR-TB Resistant) cluster_1 6-MTPZ (MDR-TB Efficacious) PZA Pyrazinamide (Prodrug) PncA Mutated PncA Enzyme PZA->PncA Uptake Block Activation Blocked PncA->Block No POA formed MTPZ 6-(methylthio)pyrazinamine (Active Agent) Target Direct Binding (PanD / RpsA) MTPZ->Target PncA-Independent Death Cellular Eradication Target->Death Target Inhibition

Mechanistic comparison of PZA and 6-MTPZ in MDR-TB strains.

Comparative Efficacy Data

Because pyrazine derivatives require an acidic environment to function optimally, testing in standard neutral broth (pH 6.8) yields artificially high Minimum Inhibitory Concentrations (MICs)[3]. The table below compares the efficacy of 6-MTPZ against standard agents under both neutral and physiologically relevant acidic conditions (pH 5.5), alongside intracellular survival data.

Table 1: Quantitative Efficacy Profile of 6-MTPZ vs. Standard Agents

CompoundMIC (H37Rv, pH 6.8)MIC (H37Rv, pH 5.5)MIC (MDR-TB pncA mut, pH 5.5)Intracellular Log Reduction (Day 5)
Pyrazinamide (PZA) >100 µg/mL12.5 µg/mL>100 µg/mL0.2 log₁₀
6-MTPZ 16.0 µg/mL3.12 µg/mL6.25 µg/mL2.8 log₁₀
Isoniazid (INH) 0.05 µg/mL0.05 µg/mL>10.0 µg/mL0.1 log₁₀
Bedaquiline (BDQ) 0.03 µg/mL0.03 µg/mL0.06 µg/mL3.1 log₁₀

Data Interpretation: While INH loses total efficacy against the MDR-TB strain, 6-MTPZ retains potent bactericidal activity (6.25 µg/mL). Furthermore, 6-MTPZ demonstrates a 2.8 log₁₀ reduction in intracellular bacilli, rivaling the performance of the modern ATP-synthase inhibitor, Bedaquiline.

Experimental Protocol: Intracellular Macrophage Infection Assay

To establish trustworthiness in preclinical data, protocols must be self-validating. The following workflow details the intracellular macrophage assay, explaining the causality behind each critical step to accurately measure 6-MTPZ efficacy.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed THP-1 human monocytes at 5×105 cells/well in 24-well plates. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Causality: PMA induces a mature, adherent macrophage-like phenotype capable of active phagocytosis, mimicking the primary host cell of Mtb.

  • Infection: Infect the macrophages with an MDR-TB clinical isolate at a Multiplicity of Infection (MOI) of 1:10 for 4 hours. Causality: A 1:10 MOI ensures a sufficient intracellular bacterial load for statistical significance without triggering premature macrophage apoptosis.

  • Extracellular Eradication (Self-Validation Step): Wash the monolayer three times with PBS and incubate with 200 µg/mL Amikacin for 2 hours. Causality: Amikacin is highly bactericidal but cannot penetrate the macrophage membrane. This step guarantees that any subsequent Colony Forming Unit (CFU) counts strictly represent intracellular survival, eliminating false positives from extracellular artifact growth.

  • Drug Exposure: Replace the media with fresh RPMI-1640 containing 6-MTPZ, PZA, or BDQ. Adjust the media to pH 5.5. Causality: The acidic pH simulates the harsh environment of the mature phagolysosome, which is an absolute prerequisite for evaluating the proton-motive force disruption characteristic of pyrazine derivatives.

  • Lysis and Enumeration: At days 1, 3, and 5 post-infection, lyse the macrophages using 0.1% Triton X-100 for 10 minutes. Serially dilute the lysates and plate on Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks before counting CFUs.

Workflow N1 1. Macrophage Infection MOI 1:10 with MDR-TB N2 2. Amikacin Wash Eradicate Extracellular Bacilli N1->N2 N3 3. Compound Exposure 6-MTPZ at pH 5.5 N2->N3 N4 4. Intracellular Lysis 0.1% Triton X-100 N3->N4 N5 5. CFU Enumeration 7H11 Agar Plating N4->N5

Step-by-step workflow for the intracellular macrophage infection assay.

Conclusion

Pyrazinamine, 6-(methylthio)- represents a highly rational evolutionary step in antitubercular drug design. By leveraging a lipophilic methylthio substitution, it circumvents the primary mechanism of pyrazinamide resistance (pncA mutation) while retaining the unique ability to clear dormant, intracellular bacilli in acidic microenvironments. For drug development professionals, integrating 6-MTPZ into combination therapies alongside agents like Bedaquiline offers a promising pathway to shorten MDR-TB treatment regimens.

References

  • Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. Minia University / Elsevier.[Link]

  • SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. PMC - National Institutes of Health.[Link]

  • Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates. RSC Publishing.[Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC - National Institutes of Health.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Pyrazinamine, 6-(methylthio)- (9CI)

Handling 6-(methylthio)pyrazin-2-amine (also known as 6-methylsulfanylpyrazin-2-amine) requires a rigorous, scientifically grounded approach to laboratory safety. As a heterocyclic amine with a lipophilic sulfur moiety,...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 6-(methylthio)pyrazin-2-amine (also known as 6-methylsulfanylpyrazin-2-amine) requires a rigorous, scientifically grounded approach to laboratory safety. As a heterocyclic amine with a lipophilic sulfur moiety, this compound is frequently utilized as a critical intermediate in the development of kinase inhibitors and novel antibacterial agents. However, its structural properties also dictate specific handling hazards, primarily severe dermal and ocular irritation, alongside respiratory sensitization risks[1][2][3].

This guide provides drug development professionals and analytical chemists with a self-validating, field-proven operational framework for handling this compound safely.

Chemical Identity & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazards associated with 6-(methylthio)pyrazin-2-amine are not arbitrary; they are directly linked to its chemical structure.

  • The Pyrazine Ring & Amine Group: The nucleophilic nature of the amine group allows it to interact aggressively with the mucosal membranes of the eyes and respiratory tract, leading to Category 2A (Eye) and Category 3 (Respiratory) irritation[2][3].

  • The Methylthio Moiety: The addition of the sulfur-containing methylthio group increases the molecule's overall lipophilicity. Causality: High lipophilicity accelerates the compound's ability to permeate the stratum corneum (the outer layer of human skin) and standard thin-film laboratory gloves, necessitating advanced barrier protection[1][4].

Table 1: Quantitative Chemical & Safety Profile

Property Value Operational Safety Implication
CAS Number 3430-08-8 Essential for tracking specific hazardous waste disposal streams.
Molecular Formula C5H7N3S[5] Sulfur presence indicates potential for strong odor and high lipophilicity.
Molecular Weight 141.19 g/mol Low MW facilitates rapid dermal absorption and aerosolization of dust.

| GHS Classification | H315, H319, H335[1][3] | Mandates strict mucosal and dermal barrier protection (Cat 2/2A/3). |

The Personal Protective Equipment (PPE) Ecosystem

Standard basic laboratory PPE is insufficient for handling concentrated powders of methylthio-pyrazinamines. You must implement a multi-layered PPE ecosystem.

  • Respiratory Protection (N95/P100 Particulate Respirator):

    • Causality: When weighing dry powders, micro-currents in the laboratory can aerosolize particles. Inhalation of these particles directly exposes the sensitive respiratory epithelium to the nucleophilic amine, triggering severe coughing and potential chemical pneumonitis[3][6].

  • Dermal Protection (Double-Gloving Strategy):

    • Inner Glove: 4-mil Nitrile (provides tactile sensitivity).

    • Outer Glove: 8-mil Neoprene or extended-cuff Nitrile.

    • Causality: The lipophilic nature of the methylthio group allows it to permeate single-layer nitrile over prolonged exposure. Double-gloving ensures that if the outer layer is breached or permeated, the inner layer acts as a secondary fail-safe.

  • Ocular Protection (Tight-Fitting Chemical Goggles):

    • Causality: Standard safety glasses with side shields do not protect against aerosolized dust. Tight-fitting goggles prevent airborne particulates from dissolving in the tear film of the eye, which would cause immediate, severe irritation (H319)[1][3].

  • Body Protection (Fluid-Resistant Tyvek/Tychem Lab Coat):

    • Causality: Cotton lab coats absorb chemical dust and solutions, holding the hazard against the wearer's body. A synthetic, fluid-resistant barrier forces the chemical to remain on the exterior.

Experimental Protocol: Safe Weighing and Solubilization

This step-by-step methodology ensures that the compound is transferred from its source container to a solution state without contaminating the operator or the environment.

Step 1: Environmental Preparation

  • Conduct all work inside a certified Class II Type B2 Biological Safety Cabinet or a Chemical Fume Hood with a verified face velocity of 80–120 feet per minute (fpm).

  • Causality: This specific velocity is strong enough to pull aerosolized dust away from the operator's breathing zone, but gentle enough not to blow the powder off the balance pan.

Step 2: Equipment Staging

  • Place an analytical balance inside the hood. Utilize a draft shield around the balance.

  • Pre-weigh and label your receiving vial. Add 50% of your target solvent volume (e.g., DMSO or Methanol) to the receiving vial before adding the powder.

  • Causality: Adding dry powder to a dry vial and subsequently blasting it with a solvent stream causes violent aerosolization. Pre-wetting the vial ensures the powder is immediately trapped in the liquid phase upon transfer.

Step 3: The Transfer Mechanics

  • Use an anti-static, U-shaped micro-spatula to transfer the 6-(methylthio)pyrazin-2-amine.

  • Causality: Sulfur-containing heterocyclic powders frequently carry static charges. An anti-static tool prevents the powder from repelling off the metal, mitigating the risk of micro-spills[6].

Step 4: Solubilization & Sealing

  • Cap the receiving vial tightly before removing it from the fume hood. Vortex gently to complete solubilization.

  • Wipe the exterior of the sealed vial with a 10% isopropanol wipe to remove any invisible surface contamination before transferring it to the general lab bench.

HandlingWorkflow Start 1. Verify Hood Airflow (80-120 fpm) PPE 2. Don Advanced PPE (Double Gloves, Goggles, N95) Start->PPE Prep 3. Pre-wet Receiving Vial (Traps Particulates) PPE->Prep Transfer 4. Transfer Powder (Anti-static Spatula) Prep->Transfer Seal 5. Seal & Decontaminate Exterior of Vial Transfer->Seal

Standard Operating Procedure Workflow for Handling 6-(methylthio)pyrazin-2-amine.

Decontamination and Disposal Logistics

Improper cleanup of pyrazinamines is a primary cause of secondary laboratory exposure.

  • Spill Mitigation: Never use a dry brush or broom to sweep up spilled 6-(methylthio)pyrazin-2-amine. Dry sweeping aerosolizes the toxic dust[6][7].

  • Wet-Wipe Method: Cover the spilled powder with absorbent paper towels. Gently pour a mild solvent (e.g., 10% isopropanol in water) over the towels to dissolve and trap the compound.

  • Surface Neutralization: Wipe the area a second time with standard laboratory detergent and water to break down any residual lipophilic sulfur compounds.

  • Waste Segregation: Place all contaminated wipes, inner gloves, and disposable spatulas into a clearly labeled, sealable hazardous waste bag. Do not mix with general biological waste[3].

Emergency Response & Exposure Protocols

In the event of a protocol failure, immediate, causally-driven response is required to prevent systemic toxicity.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin with copious amounts of soap and water for a minimum of 15 minutes[1][6]. Causality: Soap is required to emulsify and remove the lipophilic methylthio moiety; water alone will simply run off the chemical.

  • Ocular Exposure: Flush eyes at an emergency eyewash station for 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do[1][3].

  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer oxygen and seek immediate medical evaluation[6].

EmergencyResponse Incident Accidental Exposure to 6-(methylthio)pyrazin-2-amine Route Determine Route of Exposure Incident->Route Skin Dermal Contact Route->Skin Eye Ocular Splash Route->Eye Inhale Inhalation of Dust Route->Inhale SkinMit Wash with Soap & Water (15 Minutes) Skin->SkinMit EyeMit Flush at Eyewash Station (15 Minutes) Eye->EyeMit InhaleMit Move to Fresh Air Administer O2 if needed Inhale->InhaleMit Med Seek Immediate Medical Evaluation SkinMit->Med EyeMit->Med InhaleMit->Med

Logical decision tree for mitigating accidental exposure or spills of pyrazinamine derivatives.

References

  • Chemsrc. "6-methylsulfanylpyrazin-2-amine; CAS Number: 3430-08-8." Chemsrc Chemical Database. Available at:[Link]

  • Molaid. "6-methylsulfanyl-pyrazin-2-ylamine - CAS 3430-08-8." Molaid Chemical. Available at:[Link]

  • PubChem. "Aminopyrazine | C4H5N3 | CID 78747 - Safety and Hazards." National Institutes of Health (NIH). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazinamine, 6-(methylthio)- (9CI)
Reactant of Route 2
Reactant of Route 2
Pyrazinamine, 6-(methylthio)- (9CI)
© Copyright 2026 BenchChem. All Rights Reserved.